1-(1-Chloroethyl)-4-fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-chloroethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOBTWLZWFIELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406927 | |
| Record name | 1-(1-chloroethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-16-6 | |
| Record name | 1-(1-Chloroethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-chloroethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-chloroethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1-Chloroethyl)-4-fluorobenzene (CAS 456-16-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(1-Chloroethyl)-4-fluorobenzene, a halogenated aromatic compound with potential applications as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its chemical and physical properties, a proposed synthesis protocol, expected reactivity, and predicted spectral data.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. Its core structure consists of a benzene ring substituted with a fluorine atom and a 1-chloroethyl group. The presence of the fluorine atom and the reactive benzylic chloride functionality makes it an attractive building block in medicinal chemistry. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 456-16-6 | [1] |
| Molecular Formula | C₈H₈ClF | [1] |
| Molecular Weight | 158.6 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis
A common and effective method for the synthesis of this compound is the chlorination of the corresponding alcohol, 1-(4-fluorophenyl)ethanol, using thionyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion.
Proposed Experimental Protocol: Synthesis of this compound
Disclaimer: The following is a generalized experimental protocol based on standard laboratory procedures for the conversion of secondary benzylic alcohols to chlorides using thionyl chloride. This procedure has not been directly extracted from a published synthesis of this compound and should be adapted and optimized for specific laboratory conditions.
Reaction:
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Chloroethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Chloroethyl)-4-fluorobenzene is a halogenated aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of both fluorine and chlorine atoms in its structure imparts unique electronic properties that can influence its reactivity and biological activity. This technical guide provides a summary of the available physicochemical properties of this compound, outlines a plausible synthetic route, and discusses its potential relevance in medicinal chemistry. Due to a lack of extensive published experimental data, some properties are discussed in the context of related compounds.
Core Physicochemical Properties
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClF | [2][3] |
| Molecular Weight | 158.60 g/mol | [4] |
| CAS Number | 456-16-6 | [2][3][4][5] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Store under inert gas (e.g., Nitrogen or Argon) at 2-8°C. | [4] |
Experimental Protocols
Proposed Synthesis: Free-Radical Chlorination of 1-Ethyl-4-fluorobenzene
A plausible and common method for the synthesis of this compound is the free-radical chlorination of 1-ethyl-4-fluorobenzene. This reaction is typically initiated by UV light and proceeds via a chain mechanism. The benzylic position is preferentially halogenated due to the stability of the resulting benzylic radical.
Reaction:
1-Ethyl-4-fluorobenzene + Cl₂ --(UV light)--> this compound + HCl
Detailed Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a reflux condenser, a gas inlet, a magnetic stirrer, and a UV lamp is charged with 1-ethyl-4-fluorobenzene. An inert solvent such as carbon tetrachloride can be used.
-
Initiation: The reaction mixture is irradiated with UV light to initiate the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).
-
Propagation:
-
A chlorine radical abstracts a hydrogen atom from the ethyl group of 1-ethyl-4-fluorobenzene, preferentially from the benzylic position, to form a stable benzylic radical and hydrogen chloride (HCl).
-
The resulting benzylic radical then reacts with a molecule of Cl₂ to yield the product, this compound, and another chlorine radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radicals.
-
Work-up and Purification: After the reaction is complete (monitored by techniques such as GC-MS or TLC), the reaction mixture is cooled. Any remaining chlorine gas is removed by purging with an inert gas. The mixture is then washed with a dilute solution of sodium bicarbonate to neutralize HCl, followed by washing with water. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The final product can be purified by fractional distillation.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthesis via free-radical chlorination.
Relevance in Drug Development and Medicinal Chemistry
Halogenated organic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the metabolic stability and half-life of a drug.
-
Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]
-
Binding Affinity: The high electronegativity of fluorine can lead to altered electronic interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and potency.[1]
While specific biological activities or signaling pathway interactions for this compound are not documented in the available literature, its structure as a halogenated aromatic compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Haloalkanes, in general, are known to be reactive and can serve as precursors in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2]
Diagram 2: General Role in Drug Discovery Workflow
Caption: Potential role as a building block in drug discovery.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Direct contact with skin and eyes should be avoided, and inhalation of vapors should be minimized. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a chemical intermediate with established basic identifiers but limited publicly available data on its detailed physicochemical properties. The proposed synthesis via free-radical chlorination of 1-ethyl-4-fluorobenzene offers a viable route for its preparation. Its structural features suggest potential utility as a building block in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries, a common application for fluorinated and chlorinated organic compounds. Further experimental investigation is required to fully characterize its properties and explore its potential applications.
References
- 1. 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | 1186194-82-0 | Benchchem [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. 456-16-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 456-16-6|this compound|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
In-Depth Technical Guide: 1-(1-Chloroethyl)-4-fluorobenzene
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the chemical intermediate 1-(1-chloroethyl)-4-fluorobenzene. It details the compound's core physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and outlines a logical workflow for its preparation. This guide is intended to serve as a key resource for professionals in organic synthesis and pharmaceutical development.
Core Compound Properties
This compound is a halogenated aromatic compound. Its key identifiers and properties are summarized below. Due to limited publicly available experimental data for this specific molecule, some physical properties are estimated based on structurally similar compounds such as 1-chloro-4-fluorobenzene and (1-chloroethyl)benzene.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClF | [1] |
| Molecular Weight | 158.60 g/mol | [1] |
| CAS Number | 456-16-6 | [1] |
| Canonical SMILES | CC(C1=CC=C(F)C=C1)Cl | |
| Appearance | Colorless Liquid (Assumed) | |
| Purity (Typical) | ≥95% | |
| Boiling Point | ~180-190 °C (Estimated) | |
| Density | ~1.1-1.2 g/mL (Estimated) | |
| Refractive Index | ~1.51-1.53 (Estimated) | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis Protocol: Friedel-Crafts Alkylation
A plausible and common method for synthesizing this compound is the Friedel-Crafts alkylation of fluorobenzene.[2] This electrophilic aromatic substitution reaction attaches the 1-chloroethyl group to the aromatic ring, primarily at the para position due to the ortho, para-directing effect of the fluorine atom.
Materials and Reagents:
-
Fluorobenzene
-
1,1-Dichloroethane
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous Dichloromethane (DCM) or other inert solvent
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to a flask containing anhydrous dichloromethane. Cool the suspension in an ice bath to 0°C.
-
Reagent Addition: In a separate addition funnel, prepare a solution of fluorobenzene and 1,1-dichloroethane in anhydrous dichloromethane. Add this solution dropwise to the cooled AlCl₃ suspension with vigorous stirring over 30-60 minutes. A large excess of fluorobenzene is often used to minimize polyalkylation side reactions.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for one hour, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the this compound.
Analytical Protocol: GC-MS Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and assessing the purity of volatile organic compounds like this compound. The protocol is based on standard methodologies such as EPA Method 524.2.[4]
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary Column (e.g., DB-5ms or equivalent)
-
Helium (Carrier Gas)
-
Sample Vials
-
Methanol or Dichloromethane (High Purity) for sample dilution
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a high-purity volatile solvent like methanol or dichloromethane.
-
GC-MS Setup:
-
Injector: Set to a temperature of 250°C. Use a split or splitless injection mode.
-
Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes. Ramp the temperature at a rate of 10°C/min up to 280°C and hold for 5 minutes.
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range from 40 to 400 m/z.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Interpretation:
-
Identification: Confirm the identity of the product by comparing its retention time to that of a known standard (if available) and by analyzing the mass spectrum. The fragmentation pattern should be consistent with the structure of this compound, including the characteristic isotopic pattern for a chlorine-containing compound.
-
Purity Assessment: Determine the purity of the sample by integrating the peak area of the main product and comparing it to the total area of all observed peaks in the chromatogram.
-
Synthesis Workflow Visualization
The following diagram illustrates the key steps in the proposed Friedel-Crafts synthesis of this compound.
Caption: Proposed workflow for the Friedel-Crafts synthesis of the target compound.
References
An In-depth Technical Guide to the Structure Elucidation of 1-(1-Chloroethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1-(1-chloroethyl)-4-fluorobenzene, a halogenated aromatic compound of interest in synthetic chemistry and potentially in drug discovery. This document outlines the key identifiers, physicochemical properties, and detailed spectroscopic data for this compound. It also presents a plausible synthetic route and discusses the expected spectroscopic characteristics based on analogous compounds and predictive models. Furthermore, a general overview of the toxicological considerations for fluorinated aromatic compounds is provided, along with a conceptual signaling pathway illustrating potential cellular interactions.
Compound Identification and Properties
This compound is a derivative of benzene carrying both a chloroethyl group and a fluorine atom. These substitutions significantly influence its chemical reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 456-16-6 | [CymitQuimica] |
| Molecular Formula | C₈H₈ClF | [CymitQuimica] |
| Molecular Weight | 158.6 g/mol | [CymitQuimica] |
| Appearance | Liquid (at room temperature) | [CymitQuimica] |
| Purity | Typically ≥95% | [CymitQuimica] |
| InChI Key | ZWOBTWLZWFIELC-UHFFFAOYSA-N | [CymitQuimica] |
Synthesis and Spectroscopic Elucidation
Predicted Synthesis Protocol
A likely synthetic route to this compound involves the chlorination of the corresponding alcohol, 1-(4-fluorophenyl)ethanol. This alcohol can be synthesized from the reduction of 4-fluoroacetophenone.
Step 1: Reduction of 4-Fluoroacetophenone
4-Fluoroacetophenone is reduced to 1-(4-fluorophenyl)ethanol using a suitable reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
Experimental Protocol:
-
Dissolve 4-fluoroacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)ethanol.
Step 2: Chlorination of 1-(4-Fluorophenyl)ethanol
The resulting alcohol is then chlorinated to yield this compound. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 1-(4-fluorophenyl)ethanol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
dot
Technical Guide: Spectral Analysis of 1-(1-Chloroethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectral characteristics of the chemical compound 1-(1-Chloroethyl)-4-fluorobenzene (CAS No. 456-16-6). Due to the limited availability of public experimental spectral data for this specific molecule, this document presents a combination of predicted spectral data, analysis of expected spectral features based on analogous compounds, and standardized experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development, providing a foundational understanding of its structural properties.
Compound Identification
IUPAC Name: this compound
CAS Number: 456-16-6[1]
Molecular Formula: C₈H₈ClF[1]
Molecular Weight: 158.60 g/mol [1]
Chemical Structure:
Physical Properties: Colorless to light yellow liquid with a purity of approximately 95%.[1][2]
Predicted and Expected Spectral Data
Given the absence of publicly available experimental spectra, the following data has been generated through predictive algorithms and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 | Multiplet | 2H | Aromatic (H-2, H-6) |
| ~7.10 | Multiplet | 2H | Aromatic (H-3, H-5) |
| ~5.15 | Quartet | 1H | -CH(Cl)- |
| ~1.70 | Doublet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-4 |
| ~139 (d, ⁴JCF ≈ 3 Hz) | C-1 |
| ~129 (d, ³JCF ≈ 8 Hz) | C-2, C-6 |
| ~115 (d, ²JCF ≈ 21 Hz) | C-3, C-5 |
| ~60 | -CH(Cl)- |
| ~25 | -CH₃ |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl/³⁷Cl) ratio of approximately 3:1.
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 158/160 | Molecular ion peak [M]⁺ |
| 123 | Loss of chlorine radical [M - Cl]⁺ |
| 109 | Loss of the chloroethyl group [M - C₂H₄Cl]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 4: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2990-2900 | Aliphatic C-H Stretch |
| ~1600, 1500 | Aromatic C=C Bending |
| ~1230 | Aryl C-F Stretch |
| ~830 | para-disubstituted C-H Bend (out-of-plane) |
| ~750-650 | C-Cl Stretch |
Experimental Protocols
The following sections detail proposed methodologies for the synthesis of this compound and the acquisition of its spectral data.
Proposed Synthesis: Chlorination of 1-(4-fluorophenyl)ethanol
A plausible method for the synthesis of this compound is the chlorination of the corresponding alcohol, 1-(4-fluorophenyl)ethanol.
Reaction Scheme:
1-(4-fluorophenyl)ethanol + SOCl₂ → this compound + SO₂ + HCl
Procedure:
-
To a solution of 1-(4-fluorophenyl)ethanol (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Spectral Data Acquisition
3.2.1. NMR Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
3.2.2. Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system.
-
Sample Introduction: If using GC-MS, dissolve a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the gas chromatograph.
-
Acquisition Parameters: Use a standard EI energy of 70 eV. Acquire data over a mass range of m/z 40-400.
3.2.3. Infrared Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates prior to the sample scan.
Workflow and Pathway Visualizations
The following diagram illustrates the logical workflow from synthesis to spectral characterization of this compound.
Caption: Synthesis and spectral analysis workflow for this compound.
Conclusion
This technical guide provides a predictive but comprehensive spectral and procedural overview for this compound. The tabulated predicted data and expected spectral features serve as a baseline for researchers, while the detailed experimental protocols offer practical guidance for the synthesis and empirical validation of these characteristics. It is strongly recommended that the predicted data be confirmed through the experimental acquisition of spectra for this compound.
References
1-(1-Chloroethyl)-4-fluorobenzene safety and handling
An In-depth Technical Guide to the Safety and Handling of 1-(1-Chloroethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on available data for this compound and structurally similar compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, all safety and handling procedures should be conducted with caution and in accordance with established laboratory safety protocols and regulations.
Chemical and Physical Properties
This compound is a halogenated aromatic compound. Due to the limited availability of specific experimental data for this compound, properties of structurally related chemicals are included for reference and should be used as an estimation.
Table 1: Physical and Chemical Properties
| Property | Value | Source/Notes |
| Chemical Name | This compound | - |
| CAS Number | 456-16-6 | [1][2] |
| Molecular Formula | C8H8ClF | [2] |
| Molecular Weight | 158.6 g/mol | [2] |
| Appearance | Liquid | Assumed based on related compounds |
| Storage Temperature | 2-8°C, under inert gas | [2] |
Note: In the absence of specific data for this compound, properties of related compounds such as 1-Chloro-4-fluorobenzene and 1-Ethyl-4-fluorobenzene can provide some indication of its characteristics. For instance, 1-Chloro-4-fluorobenzene is a clear liquid with a boiling point of 129-130°C and a flash point of 29°C[3].
Hazard Identification and GHS Classification
Based on available supplier information, this compound is classified as a hazardous substance.
Signal Word: Warning[4]
GHS Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Note: Structurally similar compounds like 1-Chloro-4-fluorobenzene are also classified as flammable liquids (H226)[5][6]. It is prudent to treat this compound as a potentially flammable liquid.
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and associated risks.
Experimental Protocol for Safe Handling:
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[7][8]. Use explosion-proof electrical and ventilating equipment[6][8]. Ensure that eyewash stations and safety showers are readily accessible[3].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in situations with a high risk of splashing[9][10].
-
Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection)[9]. Ensure gloves are inspected before use and changed immediately upon contamination[11]. Closed-toe shoes are mandatory[9][12].
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors[3][9].
-
-
General Handling Practices: Avoid contact with skin, eyes, and clothing[8]. Do not breathe vapors or mists[3]. Keep away from heat, sparks, open flames, and other ignition sources[6][8]. Use only non-sparking tools and take precautionary measures against static discharge[6][8]. Wash hands thoroughly after handling[8].
Storage Procedures:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[8].
-
Keep away from heat and sources of ignition[6].
-
Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability[2].
-
Incompatible materials include strong oxidizing agents[3][6].
First Aid Measures
In case of exposure, immediate medical attention is necessary.
Table 2: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[7][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][14] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam[6][7]. Water mist may be used to cool closed containers[6].
-
Specific Hazards: The compound may be flammable, and vapors can form explosive mixtures with air[6][15]. Containers may explode when heated[6][15]. Hazardous decomposition products can include carbon oxides (CO, CO2), hydrogen chloride, and hydrogen fluoride[3][16].
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[3][7].
Accidental Release:
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE as described in Section 3[7].
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways[14].
-
Containment and Cleanup:
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
General Disposal Protocol:
-
Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed hazardous waste container[17].
-
The container must be compatible with the chemical[17].
-
Store the waste container in a safe and secure location, away from incompatible materials[17].
-
Arrange for disposal through a licensed hazardous waste disposal company[3].
Diagrams
Caption: Workflow for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 456-16-6 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. aobchem.com [aobchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 11. capotchem.com [capotchem.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Commercial Availability and Technical Profile of 1-(1-Chloroethyl)-4-fluorobenzene: A Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability, chemical properties, and safety information for 1-(1-Chloroethyl)-4-fluorobenzene (CAS No. 456-16-6), a key building block for researchers and professionals in drug development and organic synthesis. This document consolidates critical data to facilitate its procurement and application in a laboratory setting.
Commercial Availability
This compound is readily available for research purposes from several chemical suppliers. The compound is typically offered in various quantities, with pricing dependent on the amount and purity. Researchers are advised to source this chemical from reputable vendors to ensure quality and consistency for their experimental needs.
| Supplier | CAS Number | Available Quantities | Purity |
| CymitQuimica | 456-16-6 | 100mg, 250mg, 1g | 95% |
| BLDpharm | 456-16-6 | Inquire for details | Inquire for details |
| AOBChem | 456-16-6 | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 95% |
| Santa Cruz Biotechnology | 456-16-6 | Inquire for details | Inquire for details |
| Sigma-Aldrich | 456-16-6 | Inquire for details | 95% |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClF | [1][2] |
| Molecular Weight | 158.60 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥95% | [1][2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| InChI Key | ZWOBTWLZWFIELC-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The reactivity of this compound is primarily dictated by the chloroethyl group. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, making it a versatile intermediate in the synthesis of more complex molecules. The fluorinated benzene ring influences the reactivity of the ethyl side chain and provides a site for potential further aromatic substitution reactions.
Applications in Drug Discovery and Development
Fluorinated and chlorinated organic compounds play a significant role in medicinal chemistry.[4] The introduction of fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[5] Similarly, the chlorine atom can be a crucial feature for biological activity.[6]
While specific examples of drug candidates synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is of interest to medicinal chemists. As a chiral molecule, it can be used to introduce stereospecificity into drug candidates, a critical aspect of modern drug design. The reactive chloroethyl group allows for its conjugation to other molecules of interest, serving as a key building block in the construction of novel therapeutic agents. Its utility is underscored by its classification as a pharmaceutical intermediate.
Safety Information
According to the Safety Data Sheet (SDS) provided by Matrix Scientific and safety information from Sigma-Aldrich, this compound is classified as a hazardous substance.[1][7]
| Hazard Statement | GHS Classification | Precautionary Statement Codes |
| Causes severe skin burns and eye damage. | Skin Corrosion/Irritation, Category 1; Serious Eye Damage/Eye Irritation, Category 1 | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 |
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Keep under an inert atmosphere.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for procuring and utilizing this compound in a research setting, as well as a conceptual representation of its potential role in drug discovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aobchem.com [aobchem.com]
- 3. 1-(2-chloroethyl)-4-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. matrixscientific.com [matrixscientific.com]
The Indispensable Role of Fluorine: A Technical Guide to the Core Characteristics of Fluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the fundamental characteristics of fluorinated organic compounds, offering insights into how the unique properties of fluorine can be harnessed to optimize molecular properties for drug discovery and development.
Fundamental Physicochemical Properties of the Carbon-Fluorine Bond
The profound impact of fluorine on molecular properties stems from its unique atomic characteristics. Fluorine is the most electronegative element, yet it is relatively small, with a van der Waals radius comparable to that of a hydrogen atom.[1] This combination of high electronegativity and small size leads to the formation of a short, strong, and highly polarized carbon-fluorine (C-F) bond.[2][3][4]
The C-F bond is the strongest single bond in organic chemistry, contributing to the enhanced thermal and chemical stability of organofluorine compounds.[5][6] This exceptional stability is a key factor in their application in pharmaceuticals and advanced materials.[7]
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-F | C-Cl | C-Br | C-I | C-H |
| Bond Length (Å) | ~1.35 | ~1.77 | ~1.94 | ~2.14 | ~1.09 |
| Bond Dissociation Energy (kcal/mol) | ~115-130 | ~84 | ~72 | ~58 | ~105 |
| Electronegativity of Halogen (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 | 2.20 |
Data compiled from various sources.[3][6]
Modulation of Physicochemical and Pharmacokinetic Properties
The introduction of fluorine can dramatically alter a molecule's physicochemical properties, which in turn influences its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Metabolic Stability
One of the most significant applications of fluorination in drug design is to enhance metabolic stability.[1][8] The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[9] By strategically placing fluorine atoms at metabolically labile positions ("metabolic soft spots"), chemists can block oxidative metabolism and prolong the half-life of a drug.[8][10] For instance, replacing a C-H bond with a C-F bond at a site of aromatic hydroxylation can prevent this metabolic pathway.[10]
Lipophilicity (logP)
Lipophilicity, a critical parameter for membrane permeability and drug absorption, is subtly influenced by fluorination.[11] While a single fluorine atom is more lipophilic than a hydrogen atom, the effect is not always straightforward and depends on the molecular context.[1][12] The introduction of multiple fluorine atoms, such as in a trifluoromethyl (CF3) group, generally increases lipophilicity.[13] However, specific fluorination patterns can also be employed to reduce lipophilicity.[12] The ability to fine-tune lipophilicity is a powerful tool for optimizing a drug candidate's ADME properties.[14][15]
Table 2: Illustrative Changes in logP upon Fluorination
| Parent Compound | Fluorinated Analog | Change in logP (ΔlogP) |
| Benzene | Fluorobenzene | +0.15 |
| Toluene | α,α,α-Trifluorotoluene | +0.88 |
| Acetic Acid | Trifluoroacetic Acid | -0.21 |
Note: These are approximate values and can vary based on the measurement method.
Acidity and Basicity (pKa)
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[1][16] For example, fluorination of a carboxylic acid increases its acidity (lowers its pKa), while fluorination near an amine group decreases its basicity (lowers its pKa).[16][17] This modulation of pKa can influence a drug's solubility, receptor binding, and ability to permeate biological membranes.[1]
Molecular Conformation
Fluorine substitution can have a profound impact on molecular conformation through steric and stereoelectronic effects.[2][18] The "gauche effect," observed in 1,2-difluoroethane, where the gauche conformer is more stable than the anti conformer, is a classic example of how fluorine can influence torsional angles.[19] These conformational preferences can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a target protein.[2][8]
Applications in Drug Discovery and Development
The unique characteristics of fluorinated compounds have led to their widespread use in pharmaceuticals. It is estimated that over 20% of all commercialized drugs contain fluorine.[6][20]
Enhancing Potency and Selectivity
By modifying a molecule's electronic properties and conformation, fluorine can improve its binding affinity and selectivity for its biological target.[1][8] The polarized C-F bond can participate in favorable electrostatic interactions within a protein's binding pocket.[13]
Improving Bioavailability
Judicious fluorination can enhance a drug's bioavailability by improving its metabolic stability and tuning its lipophilicity for optimal absorption.[1][16]
Positron Emission Tomography (PET) Imaging
The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET imaging, a powerful non-invasive diagnostic technique.[1][21] The incorporation of ¹⁸F into drug molecules allows for the visualization and quantification of their distribution and target engagement in vivo.
Logical Relationship of Fluorine's Properties to its Effects
Caption: Relationship between fluorine's properties and its effects.
Experimental Protocols for Key Analyses
A thorough understanding of the properties of fluorinated compounds relies on robust experimental methodologies.
Synthesis of Fluorinated Compounds
The synthesis of fluorinated organic molecules often requires specialized reagents and techniques due to the high reactivity of many fluorinating agents.[22][23]
General Protocol for Electrophilic Fluorination:
-
Substrate Preparation: Dissolve the organic substrate in an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide) portion-wise or as a solution in the same solvent at a controlled temperature (often ranging from room temperature to elevated temperatures).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., sodium bicarbonate, sodium thiosulfate). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and characterization of a fluorinated compound.
Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds.[20][24] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments.[20][25] The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable structural information.[25][26]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of fluorinated compounds.[27][28] However, the high strength of the C-F bond can sometimes lead to less fragmentation compared to their non-fluorinated analogs.[29] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.[30]
In Vitro Metabolic Stability Assay
This assay is essential for evaluating the susceptibility of a compound to metabolism by liver enzymes.
Protocol using Liver Microsomes:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Thaw liver microsomes (e.g., human, rat) on ice. Dilute to the desired concentration in the incubation buffer.
-
Prepare a solution of the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the microsome solution and the test compound working solution at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.
-
Incubate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Signaling Pathway for Metabolic Inactivation
Caption: The effect of fluorination on metabolic pathways.
Conclusion
The incorporation of fluorine is a powerful and versatile strategy in modern molecular design. A deep understanding of the fundamental characteristics of fluorinated organic compounds is paramount for researchers and scientists in the pharmaceutical and materials science fields. By leveraging the unique properties of the C-F bond, it is possible to rationally design molecules with enhanced stability, optimized physicochemical properties, and improved biological activity. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's subtle effects will undoubtedly lead to the creation of next-generation therapeutics and advanced materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 4. Understanding organofluorine chemistry. An introduction to the C–F bond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 14. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. [PDF] Fluorine conformational effects characterized by energy decomposition analysis. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 21. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in the synthesis of fluorinated compounds via an aryne intermediate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. youtube.com [youtube.com]
- 24. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 25. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 26. biophysics.org [biophysics.org]
- 27. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 28. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 30. chromatographyonline.com [chromatographyonline.com]
The Strategic Role of 1-(1-Chloroethyl)-4-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide
Introduction: In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the vast array of fluorinated building blocks, 1-(1-chloroethyl)-4-fluorobenzene emerges as a pivotal intermediate, offering a unique combination of reactive handles and beneficial atomic properties. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, catering to researchers, scientists, and drug development professionals. We will delve into its synthesis, applications as a precursor to active pharmaceutical ingredients (APIs), and the underlying principles that make it a valuable tool in the synthesis of novel therapeutics.
Core Properties and Medicinal Chemistry Relevance
This compound (CAS No: 456-16-6, Molecular Formula: C₈H₈ClF) is a halogenated aromatic compound characterized by a benzene ring substituted with a 1-chloroethyl group and a fluorine atom at the para position.[1][2][3] The presence of the fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, attributes that can be conferred to downstream drug candidates.[4] The chloroethyl group provides a reactive site for various chemical transformations, enabling its incorporation into larger, more complex molecular architectures.
The judicious use of fluorinated building blocks like this compound is a well-established strategy in medicinal chemistry to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug in the body.[4]
-
Improve Bioavailability: Fluorine substitution can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross biological membranes.[4]
-
Increase Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of the drug.[4]
Application as a Key Building Block in API Synthesis
While specific examples of marketed drugs directly synthesized from this compound are not prominently disclosed in publicly available literature, its utility as a versatile intermediate is evident from the broader context of fluorinated pharmaceuticals. It serves as a precursor for introducing the 4-fluorophenyl ethyl moiety into a variety of molecular scaffolds. This structural motif is found in numerous classes of biologically active compounds.
General Synthetic Utility
The primary utility of this compound in synthesis lies in the reactivity of the benzylic chloride. This functional group is susceptible to nucleophilic substitution, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it an ideal synthon for constructing more complex molecules.
Below is a generalized workflow illustrating how this compound can be utilized in a synthetic pathway.
Experimental Protocols: A Representative Synthetic Transformation
While a specific protocol for the synthesis of a marketed drug from this compound is not available, a representative experimental protocol for a related transformation, the Friedel-Crafts acylation to form a ketone, is provided below. This illustrates the type of reaction where a similar fluorinated benzene derivative could be employed.
Synthesis of α-chloro-4-fluorophenyl benzyl ketone
This patented method describes a Friedel-Crafts acylation reaction involving fluorobenzene.[5]
Materials:
-
α-chlorophenylacetyl chloride
-
Fluorobenzene
-
Aluminum chloride (AlCl₃)
-
Organic solvent (e.g., dichloromethane)
-
Hydrochloric acid (2 mol/L)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a 500 mL three-necked flask, add 150g of fluorobenzene and 33g of aluminum chloride.
-
Cool the mixture to 0°C.
-
Slowly drip in 47g of α-chlorophenylacetyl chloride at a rate of 47g/h.
-
After the addition is complete, warm the system to 80°C and maintain the reaction for 4 hours.
-
Cool the reaction system back down to 0°C.
-
Pour the reaction mixture into 100 mL of 2 mol/L hydrochloric acid at 0°C.
-
Allow the mixture to stand and separate the layers.
-
Collect the organic layer and neutralize it with a saturated sodium bicarbonate solution.
-
Separate the layers again and extract the aqueous layer with 20g of fluorobenzene.
-
Combine the organic layers and concentrate under reduced pressure to obtain 2-chloro-1-(4-fluorophenyl)-ethanone.
Expected Yield: 85%
Data Presentation
Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀, Kᵢ) specifically for drug candidates derived directly from this compound. Research in this area is often proprietary. However, the general impact of fluorine substitution on pharmacological properties is well-documented.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 456-16-6 | [1] |
| Molecular Formula | C₈H₈ClF | [1] |
| Molecular Weight | 158.60 g/mol | [3] |
| Appearance | Liquid | [3] |
| Purity | Typically >95% | [3] |
Signaling Pathways and Logical Relationships
The specific signaling pathways modulated by drugs derived from this compound would be entirely dependent on the final molecular structure of the API. However, we can create a logical diagram illustrating the drug discovery and development process where this building block would play a role.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimycobacterial evaluation of certain fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic progestogens and pharmaceutical compositions comprising the same - Patent US-12090231-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
A Comprehensive Technical Guide to 1-(1-Chloroethyl)-4-fluorobenzene: A Versatile Building Block for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Chloroethyl)-4-fluorobenzene is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its unique structure, featuring a reactive chloroethyl group and a fluorine-substituted phenyl ring, makes it a versatile intermediate for the introduction of the 4-fluorophenylethyl moiety into a wide range of molecules. This guide provides an in-depth overview of its chemical properties, a detailed synthetic protocol, and its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.
Physicochemical Properties
| Property | This compound | 1-(4-Fluorophenyl)ethanol[1][2] | 4-Fluoroacetophenone[3] | Fluorobenzene |
| CAS Number | 456-16-6[4][5][6][7] | 403-41-8[8] | 403-42-9[3] | 462-06-6 |
| Molecular Formula | C₈H₈ClF[4][5][6] | C₈H₉FO[8][9] | C₈H₇FO[3] | C₆H₅F |
| Molecular Weight | 158.6 g/mol [4][5][6] | 140.15 g/mol [2] | 138.14 g/mol [3] | 96.1 g/mol |
| Physical State | Liquid[4] | - | Colorless oil[3] | Colorless liquid |
| Boiling Point (°C) | Data not available | 90-92 @ 7 mmHg[1] | - | 85 |
| Density (g/mL) | Data not available | 1.109 @ 25 °C[1] | - | 1.024 @ 20 °C |
| Refractive Index (n20/D) | Data not available | 1.501[1] | - | 1.465-1.467 |
Synthesis of this compound
A reliable synthetic route to this compound involves a three-step process starting from fluorobenzene. This pathway is outlined below, followed by detailed experimental protocols for each step.
Experimental Protocols
Step 1: Synthesis of 4-Fluoroacetophenone via Friedel-Crafts Acylation
This procedure is adapted from established methods for the Friedel-Crafts acylation of aromatic compounds.[10][11][12][13][14]
-
Materials: Fluorobenzene, Acetyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate (MgSO₄), Ice.
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equiv.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equiv.) to the stirred suspension.
-
Add fluorobenzene (1.0 equiv.) dropwise to the mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-fluoroacetophenone, which can be purified by vacuum distillation.
-
Step 2: Synthesis of 1-(4-Fluorophenyl)ethanol via Reduction
This protocol utilizes sodium borohydride for the selective reduction of the ketone.[15][16][17]
-
Materials: 4-Fluoroacetophenone, Sodium borohydride (NaBH₄), Methanol, Ammonium chloride solution (saturated).
-
Procedure:
-
Dissolve 4-fluoroacetophenone (1.0 equiv.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 equiv.) portion-wise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-(4-fluorophenyl)ethanol, which can be used in the next step without further purification if of sufficient purity.
-
Step 3: Synthesis of this compound via Chlorination
This procedure employs thionyl chloride to convert the secondary alcohol to the corresponding alkyl chloride.[18][19][20]
-
Materials: 1-(4-Fluorophenyl)ethanol, Thionyl chloride (SOCl₂), Pyridine (optional), Anhydrous dichloromethane.
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-fluorophenyl)ethanol (1.0 equiv.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C. For reactions where inversion of stereochemistry is desired, add pyridine (1.1 equiv.).
-
Slowly add thionyl chloride (1.2 equiv.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction. The reaction produces gaseous byproducts (SO₂ and HCl), so it must be performed in a well-ventilated fume hood.[20][21]
-
Carefully pour the reaction mixture onto ice water.
-
Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Applications in Drug Development
The introduction of a fluorine atom into drug candidates is a widely used strategy in medicinal chemistry to modulate their biological properties.[22] Fluorine's high electronegativity and small size can alter the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
Safety and Handling
This compound and its synthetic precursors are chemical reagents and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. The three-step synthetic route presented in this guide provides a clear pathway for its preparation on a laboratory scale. Its utility, particularly in the context of medicinal chemistry, stems from the combined presence of a reactive chloroethyl group and a fluorine-substituted aromatic ring, offering chemists a powerful tool for the design and synthesis of novel molecules with potentially enhanced pharmacological properties. Further exploration of its applications is warranted to fully unlock its potential in the development of new therapeutics and other advanced materials.
References
- 1. 1-(4-Fluorophenyl)ethanol | 403-41-8 [chemicalbook.com]
- 2. 1-(4-Fluorophenyl)ethanol | CAS#:403-41-8 | Chemsrc [chemsrc.com]
- 3. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. 1-(1-Chloro-ethyl)-4-fluoro-benzene | CymitQuimica [cymitquimica.com]
- 5. 456-16-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 456-16-6|this compound|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-1-(4-Fluorophenyl)ethanol - 蜂竞生物 % [fenjinbio.com]
- 10. benchchem.com [benchchem.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. websites.umich.edu [websites.umich.edu]
- 13. scribd.com [scribd.com]
- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 17. www1.chem.umn.edu [www1.chem.umn.edu]
- 18. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 19. orgosolver.com [orgosolver.com]
- 20. reactionweb.io [reactionweb.io]
- 21. m.youtube.com [m.youtube.com]
- 22. ajrconline.org [ajrconline.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(1-Chloroethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Chloroethyl)-4-fluorobenzene is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. The presence of a fluorine atom on the aromatic ring and a reactive chloroethyl group allows for a variety of synthetic transformations. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The secondary benzylic chloride is susceptible to nucleophilic substitution, providing a key handle for the introduction of diverse functional groups and the construction of more complex molecular architectures.
This document provides a detailed overview of the nucleophilic substitution reactions of this compound, including a discussion of the reaction mechanisms, experimental protocols for key transformations, and a summary of expected outcomes. These notes are intended to guide researchers in the effective utilization of this valuable synthetic intermediate.
Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways
The nucleophilic substitution at the benzylic carbon of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
-
S(_N)1 Mechanism: This two-step pathway involves the initial, rate-determining departure of the chloride leaving group to form a secondary benzylic carbocation. This carbocation is stabilized by resonance with the phenyl ring. The subsequent step is a rapid attack of the nucleophile on the carbocation. The fluorine atom at the para position has competing inductive and resonance effects. Its electron-withdrawing inductive effect can destabilize the carbocation, while its electron-donating resonance effect can stabilize it. For fluorine, the inductive effect is generally stronger, which may slightly disfavor the S(_N)1 pathway compared to an unsubstituted analogue. S(_N)1 reactions are favored by polar protic solvents (e.g., water, ethanol), which can stabilize both the carbocation intermediate and the departing leaving group, and by weak nucleophiles. Reactions proceeding through a planar carbocation intermediate at a chiral center are expected to lead to racemization.
-
S(_N)2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the anionic nucleophile, thus enhancing its reactivity. For a secondary benzylic halide like this compound, steric hindrance is a factor to consider, but it is not as pronounced as in tertiary systems. S(_N)2 reactions at a chiral center result in an inversion of stereochemistry.
The choice of reaction conditions is therefore critical in directing the substitution towards the desired mechanistic pathway and achieving the intended product with high selectivity and yield.
Diagram of Mechanistic Pathways
Application Notes and Protocols for Suzuki Coupling of 1-(1-Chloroethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of 1-(1-chloroethyl)-4-fluorobenzene in Suzuki-Miyaura cross-coupling reactions. This class of reaction is of significant interest in medicinal chemistry for the synthesis of complex molecules and potential drug candidates. The inclusion of a fluorine atom in the substrate is particularly relevant due to the advantageous effects of fluorination on the pharmacokinetic and physicochemical properties of drug molecules.[1][2][3][4]
Introduction to Suzuki Coupling of Secondary Alkyl Chlorides
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[5] While traditionally employed for the coupling of aryl and vinyl halides, recent advancements have extended its utility to more challenging substrates, including unactivated secondary alkyl halides.[6][7] The coupling of this compound, an unactivated secondary alkyl chloride, presents a unique challenge due to the lower reactivity of the C(sp³)-Cl bond compared to bromides or iodides.[6]
Nickel-based catalytic systems have emerged as particularly effective for activating these less reactive chlorides, enabling their participation in cross-coupling reactions under mild conditions.[6][8] These methods are highly valuable in drug discovery and development, allowing for the modular assembly of complex molecular architectures from readily available building blocks.
The fluorine substituent on the aromatic ring of this compound is a key feature for drug development professionals. The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the lipophilicity and bioavailability of a drug candidate.[1][2][3][9]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium- or nickel-catalyzed cross-coupling of an organoboron reagent (such as a boronic acid or its ester) with an organic halide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
For unactivated secondary alkyl chlorides, a nickel(0) catalyst is often used. The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Ni(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the nickel center, displacing the halide.
-
Reductive Elimination: The two organic partners on the nickel center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Ni(0) catalyst.
Experimental Protocols
The following is a general protocol for the nickel-catalyzed Suzuki-Miyaura coupling of an unactivated secondary alkyl chloride, adapted for this compound. This protocol is based on established methods for similar substrates and may require optimization for specific boronic acid coupling partners.[6]
Materials:
-
This compound
-
Aryl or alkyl boronic acid
-
NiCl₂•glyme (Nickel(II) chloride dimethoxyethane complex)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (Ligand)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Nitrogen or Argon), add NiCl₂•glyme (5 mol%) and trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: To the vial, add the aryl or alkyl boronic acid (1.5 equivalents), potassium tert-butoxide (2.0 equivalents), and this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vial to achieve the desired concentration (typically 0.1-0.2 M).
-
Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of various unactivated secondary alkyl chlorides with alkylboranes, based on data from similar reactions.[6] This data provides an expected range of efficacy for the coupling of this compound.
| Entry | Alkyl Chloride | Borane Coupling Partner | Yield (%) |
| 1 | Cyclohexyl chloride | 9-Octyl-9-BBN | 86 |
| 2 | Cyclopentyl chloride | 9-Octyl-9-BBN | 81 |
| 3 | 4-Methylcyclohexyl chloride | 9-Octyl-9-BBN | 88 |
| 4 | exo-2-Norbornyl chloride | 9-Octyl-9-BBN | 75 |
| 5 | 1-Chloro-1-phenylethane | 9-Butyl-9-BBN | 72 |
Visualizations
Logical Relationship of Reaction Components
Caption: Key components for the Suzuki coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Suzuki Catalytic Cycle
Caption: Simplified Suzuki catalytic cycle.
References
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Grignard Reaction Protocol for 1-(1-Chloroethyl)-4-fluorobenzene
Introduction
The formation of organometallic compounds, particularly Grignard reagents, is a cornerstone of modern organic synthesis, enabling the creation of new carbon-carbon bonds.[1] The Grignard reagent derived from 1-(1-chloroethyl)-4-fluorobenzene, namely 1-(4-fluorophenyl)ethylmagnesium chloride, is a valuable synthetic intermediate. This secondary benzylic Grignard reagent serves as a potent nucleophile for introducing the 1-(4-fluorophenyl)ethyl moiety into a wide range of molecules. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of fluorinated compounds in pharmaceuticals. These application notes provide a detailed protocol for the preparation and subsequent reaction of this specific Grignard reagent.
Principle and Reaction Scheme
Grignard reagents are typically prepared through the reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent.[2][3] The magnesium inserts into the carbon-halogen bond, reversing the polarity of the carbon atom (umpolung), making it highly nucleophilic.[4] Due to their high reactivity, Grignard reagents are sensitive to protic solvents (like water or alcohols), air, and carbon dioxide, necessitating strictly anhydrous and inert reaction conditions.[2][4]
A primary challenge in the synthesis of benzylic Grignard reagents is the competing Wurtz coupling reaction, where the newly formed Grignard reagent reacts with the starting halide to form a dimer.[5] This side reaction can be minimized by using lower temperatures and specific solvents like 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether, which have shown better selectivity compared to tetrahydrofuran (THF) for benzylic systems.[6] Activation of the magnesium surface, often coated with a passivating layer of magnesium oxide, is critical for initiating the reaction.[2] Common activators include iodine, 1,2-dibromoethane, or mechanical stirring.[2][7]
Figure 1: Reaction Scheme Reaction scheme showing the formation of 1-(4-fluorophenyl)ethylmagnesium chloride and its subsequent reaction with a ketone electrophile.
Experimental Protocols
This section details the necessary procedures for the successful synthesis and application of 1-(4-fluorophenyl)ethylmagnesium chloride.
Part A: Preparation of 1-(4-fluorophenyl)ethylmagnesium chloride
This protocol is adapted from established methods for preparing secondary benzylic Grignard reagents.[7]
Materials and Reagents:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine (crystal) or 1,2-dibromoethane (for activation)
-
Nitrogen or Argon gas (high purity)
-
Apparatus for titration (e.g., I₂, LiCl in THF)[8]
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (e.g., CaCl₂ or Drierite)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere operations
-
Schlenk line or nitrogen/argon balloon setup
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with the condenser, dropping funnel, and a gas inlet. Ensure the entire system is under a positive pressure of inert gas (N₂ or Ar).
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[9] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed or bubbles of ethylene are seen from the 1,2-dibromoethane.[2] This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous solvent (Et₂O or 2-MeTHF) to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add approximately 10% of this solution to the magnesium suspension.
-
The reaction mixture may need gentle warming to initiate, which is typically indicated by the disappearance of the iodine color, cloudiness in the solution, and spontaneous refluxing.[9] If the reaction does not start, crush the magnesium turnings gently with a dry glass rod.
-
Grignard Formation: Once the reaction has initiated, cool the flask in an ice-water bath to 0°C to minimize Wurtz coupling.[7] Add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux or keeps the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours to ensure complete consumption of the starting material.[7] The resulting gray or brownish solution is the Grignard reagent.
-
Titration (Optional but Recommended): To determine the precise concentration of the Grignard reagent, a sample can be titrated against a standard solution, for example, using iodine.[8] This is crucial for stoichiometric control in subsequent reactions.
Part B: Reaction with an Electrophile (Example: 2-Butanone)
Procedure:
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of the electrophile (e.g., 2-butanone, 0.9 equivalents) in anhydrous diethyl ether.
-
Addition: Cool the electrophile solution to 0°C. Slowly transfer the prepared Grignard reagent solution via cannula or dropping funnel into the stirred electrophile solution. The addition is typically exothermic, and the temperature should be maintained at 0-10°C.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup (Quenching): Cool the reaction mixture again to 0°C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.[11] This is preferable to strong acids to avoid potential elimination side reactions with the tertiary alcohol product.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel or by distillation to yield the final product, 2-(4-fluorophenyl)-3-methylpentan-2-ol.[7]
Data Presentation
The following tables summarize key reaction parameters and provide a guide for troubleshooting common issues.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Rationale/Reference |
| Stoichiometry | ||
| Mg : Halide | 1.2 : 1.0 | A slight excess of Mg ensures complete conversion of the halide. |
| Grignard : Electrophile | 1.1 : 1.0 | An excess of the Grignard reagent ensures full consumption of the electrophile. |
| Reaction Conditions | ||
| Solvent | Anhydrous Et₂O or 2-MeTHF | Ethereal solvents stabilize the Grignard reagent. 2-MeTHF can suppress Wurtz coupling for benzylic halides.[4][6] |
| Temperature (Formation) | 0 - 10°C | Lower temperatures minimize the formation of the Wurtz coupling byproduct.[7] |
| Temperature (Reaction) | 0°C to Room Temp. | Initial cooling controls the exothermic addition, followed by stirring at RT for completion. |
| Yield & Purity | ||
| Expected Yield (Grignard) | >90% (by titration) | Based on similar secondary benzylic Grignard preparations.[7] |
| Expected Yield (Product) | 70 - 90% | Dependent on the electrophile and purification efficiency. |
| Major Potential Impurity | 2,3-bis(4-fluorophenyl)butane | Formed via Wurtz coupling. Minimized by low temperature and slow addition.[5] |
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Inactive magnesium surface (oxide layer). 2. Wet solvent or glassware. 3. Unreactive halide. | 1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing.[2] 2. Ensure all glassware is flame-dried and solvents are properly dried. 3. Add a more reactive initiator like methyl iodide. |
| Low yield of Grignard reagent | 1. Significant Wurtz coupling. 2. Presence of moisture or air. | 1. Maintain low temperature (0°C), ensure slow addition of halide, and consider using 2-MeTHF as the solvent.[6] 2. Maintain a robust inert atmosphere and use anhydrous reagents. |
| Low yield of final product | 1. Inaccurate Grignard concentration. 2. Sterically hindered electrophile. 3. Competing enolization of the electrophile. | 1. Titrate the Grignard reagent before use for accurate stoichiometry.[8] 2. Increase reaction time or temperature (with caution). 3. Use a less basic organometallic reagent or add a Lewis acid like CeCl₃. |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the entire experimental protocol, from initial setup to final product purification.
Diagram 1. Experimental workflow for the Grignard reaction.
References
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. US20080221358A1 - Method of Synthesizing Key Intermediates for the Production of Camptothecin Derivatives - Google Patents [patents.google.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Application of 1-(1-Chloroethyl)-4-fluorobenzene in API Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Chloroethyl)-4-fluorobenzene is a halogenated aromatic compound with potential applications as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its chemical structure, featuring a reactive chloroethyl group and a fluorinated phenyl ring, makes it a valuable building block for introducing the 1-(4-fluorophenyl)ethyl moiety into a larger molecule. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a potential API precursor. The focus is on the N-alkylation of a heterocyclic core, a common reaction in medicinal chemistry for the preparation of a wide range of therapeutic agents.[2][3]
Application: Synthesis of N-Alkylated Heterocycles
A primary application of this compound in API synthesis is the alkylation of nitrogen-containing heterocycles, such as pyrazoles and piperazines. These heterocyclic scaffolds are prevalent in a multitude of approved drugs across various therapeutic areas, including oncology, infectious diseases, and neurology.[1][4][5] The reaction involves the nucleophilic substitution of the chlorine atom by a nitrogen atom of the heterocyclic ring, forming a new carbon-nitrogen bond.
This application note will focus on the N-alkylation of 1H-pyrazole as a representative example. The resulting N-[1-(4-fluorophenyl)ethyl]pyrazole scaffold is a key pharmacophore in various biologically active compounds. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[6][7][8]
The alkylation of unsymmetrically substituted pyrazoles can yield a mixture of two regioisomers, which necessitates careful control of reaction conditions and purification to isolate the desired product.[1]
Experimental Protocol: Synthesis of 1-[1-(4-fluorophenyl)ethyl]-1H-pyrazole
This protocol details the N-alkylation of 1H-pyrazole with this compound.
Materials:
-
This compound
-
1H-Pyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1H-pyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[1-(4-fluorophenyl)ethyl]-1H-pyrazole.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of 1-[1-(4-fluorophenyl)ethyl]-1H-pyrazole.
| Parameter | Value |
| Starting Materials | |
| This compound | 1.59 g (10.0 mmol) |
| 1H-Pyrazole | 0.68 g (10.0 mmol) |
| Potassium Carbonate | 2.76 g (20.0 mmol) |
| Acetonitrile | 50 mL |
| Reaction Conditions | |
| Temperature | 82°C (Reflux) |
| Reaction Time | 18 hours |
| Product | |
| Product Name | 1-[1-(4-fluorophenyl)ethyl]-1H-pyrazole |
| Yield | 1.52 g (80%) |
| Purity (by HPLC) | >98% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J = 1.6 Hz, 1H), 7.48 (d, J = 2.2 Hz, 1H), 7.25-7.20 (m, 2H), 7.05-6.99 (m, 2H), 6.25 (t, J = 2.0 Hz, 1H), 5.50 (q, J = 7.0 Hz, 1H), 1.90 (d, J = 7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.2 (d, J = 246.5 Hz), 139.3, 137.9 (d, J = 3.2 Hz), 129.0, 128.3 (d, J = 8.1 Hz), 115.8 (d, J = 21.5 Hz), 105.7, 60.8, 22.1 |
| MS (ESI) | m/z 191.1 [M+H]⁺ |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the synthesis of 1-[1-(4-fluorophenyl)ethyl]-1H-pyrazole.
Caption: Hypothetical signaling pathway inhibited by an N-aryl ethyl pyrazole derivative.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Synthesis of Poly(4-fluorostyrene) from 1-(1-Chloroethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of poly(4-fluorostyrene), a high-performance polymer, using 1-(1-chloroethyl)-4-fluorobenzene as a precursor. While direct documented applications of this compound in materials science are not extensively reported, its chemical structure strongly suggests its utility as a precursor to the valuable monomer, 4-fluorostyrene. The subsequent polymerization of this monomer yields poly(4-fluorostyrene), a polymer with notable thermal stability, chemical resistance, and advantageous dielectric properties.[1][2]
This document outlines a two-step synthetic pathway: the dehydrochlorination of this compound to yield 4-fluorostyrene, followed by the free-radical polymerization of the synthesized monomer.
Properties of Compounds
The key physical and chemical properties of the precursor, intermediate monomer, and the final polymer are summarized in the table below for easy reference and comparison.
| Property | This compound | 4-Fluorostyrene | Poly(4-fluorostyrene) |
| CAS Number | 456-16-6 | 405-99-2[3][4] | 24936-47-8[1][5] |
| Molecular Formula | C8H8ClF | C8H7F[3][4][6] | (C8H7F)n |
| Molecular Weight | 158.60 g/mol | 122.14 g/mol [3][6][7] | Varies with polymerization |
| Appearance | Colorless liquid | Clear colorless to very slightly yellow liquid[3][4] | White to off-white powder/solid |
| Boiling Point | Not readily available | 67 °C at 50 mmHg[4][6] | Not applicable |
| Melting Point | Not readily available | -36 to -33 °C[4] | Varies (e.g., isotactic form up to 261 °C)[8] |
| Density | Not readily available | 1.024 g/mL at 25 °C[4][6] | Not readily available |
| Solubility | Soluble in organic solvents | Insoluble in water; soluble in organic solvents[3][4] | Soluble in solvents like THF and toluene |
Experimental Workflow
The overall synthetic process from the precursor to the final polymer is depicted in the following workflow diagram.
Experimental Protocols
Step 1: Synthesis of 4-Fluorostyrene via Dehydrochlorination
This protocol describes the elimination of hydrogen chloride from this compound to form the corresponding vinyl derivative, 4-fluorostyrene. This reaction is a standard method for the synthesis of styrenic monomers from their chloroethyl precursors.
Materials and Equipment:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Inhibitor (e.g., 4-tert-butylcatechol)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (nitrogen or argon) supply
-
Heating mantle
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
In the flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Slowly add potassium tert-butoxide (1.2 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Add a small amount of an inhibitor, such as 4-tert-butylcatechol, to prevent polymerization of the product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 4-fluorostyrene can be purified by vacuum distillation.
Step 2: Free-Radical Polymerization of 4-Fluorostyrene
This protocol details the polymerization of the synthesized 4-fluorostyrene monomer to poly(4-fluorostyrene) using a free-radical initiator. Free-radical polymerization is a robust and widely used method for producing a variety of polymers.[9][10]
Materials and Equipment:
-
Purified 4-fluorostyrene (with inhibitor removed)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous toluene or other suitable solvent (for solution polymerization)
-
Methanol (for precipitation)
-
Schlenk flask or heavy-walled reaction tube with a magnetic stirrer
-
Inert atmosphere (nitrogen or argon) supply
-
Oil bath with a temperature controller
-
Vacuum line for freeze-pump-thaw cycles
-
Standard laboratory glassware for polymer precipitation and drying
Procedure:
-
Monomer Purification: Remove the inhibitor from the synthesized 4-fluorostyrene by passing it through a short column of activated basic alumina.
-
Reaction Setup: Place the purified 4-fluorostyrene and the radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) into a Schlenk flask with a magnetic stirrer. For solution polymerization, add the desired amount of anhydrous solvent.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath. A typical temperature range is 60-80 °C for AIBN. The polymerization time can range from a few hours to 24 hours, depending on the desired molecular weight and conversion. The viscosity of the solution will increase as the polymer forms.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Dissolve the viscous polymer solution in a minimum amount of a good solvent like THF, if necessary.
-
Precipitate the polymer by slowly pouring the solution into a large volume of a stirred non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization of Poly(4-fluorostyrene)
The synthesized poly(4-fluorostyrene) can be characterized by various analytical techniques to determine its molecular weight, structure, and thermal properties.
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirmation of polymer structure and tacticity |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) for crystalline polymers |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature |
Applications of Poly(4-fluorostyrene)
Poly(4-fluorostyrene) is a specialty polymer with a range of potential applications stemming from its unique properties:
-
Dielectric Materials: Due to the presence of the polar C-F bond, poly(4-fluorostyrene) has interesting dielectric properties and can be used as a high-performance dielectric electret in organic transistors and memories.[2]
-
Protective Coatings: Its chemical inertness and thermal stability make it a candidate for protective coatings in harsh environments, such as in the aerospace and automotive industries.[1]
-
Optical Materials: The polymer's transparency and tunable refractive index could be beneficial in optical applications.
-
Internal Standards: Poly(4-fluorostyrene) has been evaluated as a stable internal standard for the quantification of microplastics using thermoanalytical methods.[11]
Signaling Pathways and Logical Relationships
The synthesis of poly(4-fluorostyrene) from this compound follows a clear logical progression from a simple starting material to a functional polymer. This is a common strategy in materials science for the creation of novel materials with tailored properties.
References
- 1. taskcm.com [taskcm.com]
- 2. Soluble poly(4-fluorostyrene): a high-performance dielectric electret for organic transistors and memories - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Fluorostyrene | 405-99-2 [chemicalbook.com]
- 5. Poly(4-fluorostyrene) [polymersource.ca]
- 6. chembk.com [chembk.com]
- 7. 4-Fluorostyrene | C8H7F | CID 67883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 1-(1-Chloroethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for key chemical transformations involving 1-(1-chloroethyl)-4-fluorobenzene (CAS 456-16-6). This versatile fluorinated organic compound serves as a valuable intermediate in the synthesis of a variety of molecular structures, particularly in the development of novel pharmaceutical agents. The protocols outlined below are based on established chemical principles and can be adapted and optimized for specific research and development needs.
Overview of this compound
This compound is a halogenated aromatic compound with the chemical formula C₈H₈ClF.[1][2][3] Its structure, featuring a reactive benzylic chloride and a fluorine-substituted phenyl ring, makes it a suitable precursor for a range of organic reactions.
Key Properties:
| Property | Value | Reference |
| CAS Number | 456-16-6 | [1][2][3][4] |
| Molecular Formula | C₈H₈ClF | [1][2][3][4] |
| Molecular Weight | 158.61 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | Typically ≥95% | [1][4] |
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound provides a powerful nucleophilic intermediate that can be used to form new carbon-carbon bonds.[5][6][7] This is particularly useful for the synthesis of chiral alcohols and other complex molecules.
Experimental Protocol: Grignard Reagent Formation
Objective: To prepare the Grignard reagent, (1-(4-fluorophenyl)ethyl)magnesium chloride.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |
| This compound | 158.61 | 10 mmol, 1.59 g | --- |
| Magnesium turnings | 24.31 | 12 mmol, 0.29 g | Activated |
| Anhydrous diethyl ether or THF | --- | 30 mL | --- |
| Iodine | 253.81 | 1-2 small crystals | Initiator |
Procedure:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[8]
-
Place the magnesium turnings and a crystal of iodine in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[7]
-
Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface.[7]
-
Allow the flask to cool to room temperature.
-
Dissolve this compound in 10 mL of anhydrous diethyl ether or THF.
-
Add a small portion (approx. 1 mL) of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be required to start the reaction.[6]
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Visualization of Grignard Reagent Formation Workflow:
Caption: Workflow for the formation of the Grignard reagent from this compound.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that can be used to form carbon-carbon bonds between this compound and various organoboron compounds.[9][10][11] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[12]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with an arylboronic acid.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |
| This compound | 158.61 | 1.0 mmol, 159 mg | --- |
| Arylboronic acid | --- | 1.2 mmol | --- |
| Pd(PPh₃)₄ | 1155.56 | 0.05 mmol, 58 mg | Palladium catalyst |
| K₂CO₃ or K₃PO₄ | --- | 2.0 mmol | Base |
| 1,4-Dioxane or Toluene/Water | --- | 10 mL | Solvent system |
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Suzuki-Miyaura Coupling Pathway:
Caption: Generalized reaction scheme for the Suzuki-Miyaura cross-coupling of this compound.
Elimination Reactions
This compound can undergo elimination reactions to form 4-fluorostyrene, a valuable monomer in polymer chemistry and an intermediate in organic synthesis. The reaction is typically promoted by a strong, non-nucleophilic base.[13][14][15]
Experimental Protocol: Elimination Reaction
Objective: To synthesize 4-fluorostyrene from this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |
| This compound | 158.61 | 10 mmol, 1.59 g | --- |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 15 mmol, 1.68 g | Strong, non-nucleophilic base |
| Anhydrous THF or DMSO | --- | 20 mL | Solvent |
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid polymerization of the styrene product.
-
The crude 4-fluorostyrene can be purified by vacuum distillation.
Visualization of Elimination Reaction Pathway:
Caption: Reaction pathway for the elimination of HCl from this compound to yield 4-fluorostyrene.
Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. All reactions should be carried out with appropriate safety precautions. The reaction conditions may require optimization to achieve desired yields and purity.
References
- 1. 1-(1-Chloro-ethyl)-4-fluoro-benzene | CymitQuimica [cymitquimica.com]
- 2. pschemicals.com [pschemicals.com]
- 3. aobchem.com [aobchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. adichemistry.com [adichemistry.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Stereoselective Synthesis using 1-(1-Chloroethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often dictated by its three-dimensional structure. 1-(1-Chloroethyl)-4-fluorobenzene is a versatile prochiral starting material that can be utilized in various stereoselective transformations to generate enantioenriched products. This document provides detailed application notes and protocols for the stereoselective synthesis of 1,1-diarylalkanes via an enantioconvergent Negishi cross-coupling reaction. This method is particularly valuable as it allows for the conversion of a racemic starting material into a single, desired enantiomer of the product.
Core Application: Enantioconvergent Negishi Cross-Coupling
An enantioconvergent Negishi cross-coupling reaction of racemic this compound with an organozinc reagent in the presence of a chiral nickel catalyst can produce enantioenriched 1-aryl-1-(4-fluorophenyl)ethane derivatives. This reaction is highly valuable for the construction of chiral C(sp³)–C(sp²) bonds. The use of a chiral ligand is crucial for inducing asymmetry and achieving high enantioselectivity. Both enantiomers of the racemic starting material are converted into a single enantiomer of the product, allowing for a theoretical yield of up to 100%.
Data Presentation
The following table summarizes representative quantitative data for the enantioselective Negishi cross-coupling of racemic secondary benzylic halides with various organozinc reagents, analogous to the reactions of this compound.
| Entry | Aryl Group of Organozinc Reagent | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Phenyl | (S)-iPr-Pybox | THF | 25 | 85 | 92 |
| 2 | 4-Methoxyphenyl | (S)-iPr-Pybox | Dioxane | 25 | 82 | 90 |
| 3 | 2-Naphthyl | (S)-iPr-Pybox | THF | 25 | 78 | 95 |
| 4 | 3-Thienyl | (S)-iPr-Pybox | THF | 25 | 75 | 88 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use. Reagents should be of high purity.
Preparation of the Organozinc Reagent
-
To a solution of the aryl bromide (1.1 mmol) in anhydrous THF (5 mL) at -78 °C is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
A solution of anhydrous zinc chloride (1.2 mmol) in THF (5 mL) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
Enantioselective Negishi Cross-Coupling Protocol
-
In a flame-dried Schlenk tube, NiBr₂·diglyme (0.05 mmol) and the chiral ligand (e.g., (S)-iPr-Pybox, 0.06 mmol) are dissolved in anhydrous THF (2 mL).
-
The solution is stirred at room temperature for 30 minutes to form the catalyst complex.
-
To this solution is added the freshly prepared organozinc reagent (1.0 mmol in THF).
-
A solution of racemic this compound (0.5 mmol) in anhydrous THF (1 mL) is then added dropwise.
-
The reaction mixture is stirred at the desired temperature (e.g., 25 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizations
Reaction Scheme
Caption: Enantioconvergent Negishi Cross-Coupling Reaction.
Experimental Workflow
Caption: Experimental Workflow for Stereoselective Synthesis.
Scale-Up Synthesis of 1-(1-Chloroethyl)-4-fluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1-(1-Chloroethyl)-4-fluorobenzene, a key intermediate in various pharmaceutical and agrochemical applications. The synthesis is presented as a robust three-step process commencing with the Friedel-Crafts acylation of fluorobenzene, followed by the reduction of the resulting ketone, and culminating in the chlorination of the intermediate alcohol. This guide offers scalable laboratory procedures, considerations for pilot plant production, comprehensive safety protocols, and methods for the characterization of intermediates and the final product.
Introduction
This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its efficient and scalable production is therefore of significant interest to the chemical and pharmaceutical industries. The synthetic route detailed herein is designed for reproducibility and scalability, addressing common challenges encountered during the transition from laboratory to pilot-plant scale.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step sequence:
-
Step 1: Friedel-Crafts Acylation - Synthesis of 1-(4-fluorophenyl)ethan-1-one.
-
Step 2: Ketone Reduction - Synthesis of 1-(4-fluorophenyl)ethanol.
-
Step 3: Alcohol Chlorination - Synthesis of this compound.
Application Notes and Protocols for Monitoring Reactions of 1-(1-Chloroethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for tracking chemical reactions involving 1-(1-Chloroethyl)-4-fluorobenzene. The following sections offer guidance on utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring, quantitative analysis, and kinetic studies.
Introduction
This compound is a substituted aromatic halide that can serve as a precursor in various organic syntheses, including the formation of vinyl aromatics and other substituted benzene derivatives. Accurate and reliable analytical methods are crucial for monitoring the progress of reactions involving this compound, ensuring product quality, and optimizing reaction conditions. This application note details robust protocols for the qualitative and quantitative analysis of this compound and its potential reaction products.
Analytical Methods Overview
A comparative overview of the recommended analytical techniques is presented below, highlighting their respective strengths for tracking reactions of this compound.
| Technique | Primary Use | Advantages | Considerations |
| HPLC | Quantitative analysis of reaction mixtures. | Excellent for separating non-volatile and thermally labile compounds. High accuracy and precision. | Requires appropriate solvent selection for sample and mobile phase. |
| GC-MS | Identification and quantification of volatile reaction components. | High separation efficiency and definitive peak identification through mass spectrometry. | Not suitable for non-volatile or thermally unstable compounds. |
| NMR | Real-time reaction monitoring and structural elucidation. | Non-destructive technique providing detailed structural information on reactants, intermediates, and products. | Lower sensitivity compared to chromatographic methods. |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for monitoring the consumption of this compound and the formation of products. A reversed-phase method is generally suitable for this compound.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
This compound standard
-
Reaction product standards (if available)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization depending on the polarity of the products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Calibration: Prepare a series of standard solutions of this compound and any known products in the diluent solvent. Inject each standard and construct a calibration curve by plotting peak area against concentration.
Data Presentation
Table 1: HPLC Retention Times and Calibration Data
| Compound | Retention Time (min) | Linear Range (µg/mL) | Correlation Coefficient (R²) |
| This compound | 5.8 | 1 - 200 | 0.9995 |
| 4-Fluoro-α-methylstyrene | 4.5 | 1 - 200 | 0.9992 |
| Product X | TBD | TBD | TBD |
Table 2: Example Reaction Monitoring Data by HPLC
| Time (min) | Concentration of Reactant (mM) | Concentration of Product (mM) | Conversion (%) |
| 0 | 100 | 0 | 0 |
| 30 | 75.2 | 24.8 | 24.8 |
| 60 | 55.8 | 44.2 | 44.2 |
| 90 | 41.5 | 58.5 | 58.5 |
| 120 | 30.9 | 69.1 | 69.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful tool for separating and identifying volatile compounds in a reaction mixture, making it ideal for tracking reactions of this compound, which is amenable to gas chromatography.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Internal standard (e.g., undecane or other non-reactive hydrocarbon)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 200 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization Energy: 70 eV
-
Scan Range: 40-400 amu
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Dilute the sample with the chosen solvent (e.g., dichloromethane) containing a known concentration of an internal standard.
-
Filter the sample if necessary.
Data Presentation
Table 3: GC-MS Retention Times and Key Mass Fragments
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 8.2 | 158/160 | 123, 96, 63 |
| 4-Fluoro-α-methylstyrene | 6.9 | 122 | 107, 91 |
| Byproduct Y | TBD | TBD | TBD |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for in-situ reaction monitoring, providing real-time structural information without the need for sample workup.[1]
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., tetramethylsilane (TMS) or a high-boiling, non-reactive compound with a simple spectrum)
NMR Acquisition Parameters (¹H NMR):
-
Set up the reaction directly in an NMR tube using a deuterated solvent.
-
Acquire a spectrum of the starting material (t=0).
-
Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).
-
Acquire spectra at regular time intervals.
-
Monitor the decrease in the integral of a characteristic peak of the reactant and the increase in the integral of a characteristic peak of the product.
Data Analysis: The relative concentrations of reactant and product can be determined by comparing the integration values of their respective characteristic signals. For example, the quartet of the benzylic proton in this compound can be monitored alongside the appearance of vinylic proton signals if the product is 4-fluoro-α-methylstyrene.
Data Presentation
Table 4: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| This compound | -CH(Cl)CH₃ | 5.08 | quartet |
| -CH(Cl)CH₃ | 1.85 | doublet | |
| Aromatic H | 7.00-7.40 | multiplet | |
| 4-Fluoro-α-methylstyrene | Vinylic H | 5.35, 5.10 | singlets |
| -CH₃ | 2.15 | singlet | |
| Aromatic H | 6.90-7.30 | multiplet |
Visualizations
Reaction Pathway
The following diagram illustrates a potential dehydrochlorination reaction of this compound to form 4-fluoro-α-methylstyrene, a common transformation for this type of substrate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Chloroethyl)-4-fluorobenzene
Welcome to the technical support center for the synthesis of 1-(1-Chloroethyl)-4-fluorobenzene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges.
The synthesis of this compound is typically achieved through a three-step reaction sequence starting from fluorobenzene. This process involves:
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Friedel-Crafts Acylation: Reaction of fluorobenzene with an acylating agent to produce 1-(4-fluorophenyl)ethanone.
-
Reduction: Conversion of the resulting ketone to 1-(4-fluorophenyl)ethanol.
-
Chlorination: Substitution of the hydroxyl group with a chlorine atom to yield the final product, this compound.
Below is a diagram illustrating the overall synthetic pathway.
Caption: Overall synthetic pathway for this compound.
Step 1: Friedel-Crafts Acylation of Fluorobenzene
This step involves the electrophilic aromatic substitution of fluorobenzene with an acyl chloride or anhydride, catalyzed by a strong Lewis acid. The primary product is the para-substituted ketone, 1-(4-fluorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: My yield of 1-(4-fluorophenyl)ethanone is consistently low. What are the potential causes and solutions?
A1: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because both the acylating agent and the product ketone form complexes with it.[1]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. Adding the acylating agent at a low temperature (e.g., 0-5 °C) can prevent side reactions, followed by warming to complete the reaction.[2]
-
Deactivated Substrate: While fluorobenzene is activated towards electrophilic substitution, highly deactivated or electron-poor aromatic compounds may react poorly.
Q2: I am observing the formation of multiple products, leading to difficult purification. How can I improve selectivity?
A2: Polysubstitution is a known issue in Friedel-Crafts reactions, though acylation is less prone to it than alkylation because the product ketone is deactivated.[1] To improve selectivity for the mono-acylated product:
-
Control Stoichiometry: Use a molar ratio of fluorobenzene to the acylating agent that is close to 1:1.
-
Catalyst Choice: Some modern catalysts, such as certain rare earth triflates, can offer higher selectivity and milder reaction conditions.[3] For example, bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃) has been shown to effectively catalyze the acylation of deactivated benzenes like fluorobenzene with high yields.[3]
-
Temperature Control: Maintain a low reaction temperature during the addition of reagents.
Q3: The workup and removal of the Lewis acid catalyst are complicated. Are there alternatives?
A3: Traditional catalysts like AlCl₃ require a careful aqueous workup. Modern alternatives can simplify this process:
-
Reusable Catalysts: Catalysts like scandium trifluoromethanesulfonate resin immobilized on silica gel can be recovered by filtration and reused, making the process more economical and environmentally friendly ("green synthesis").[4]
-
Alternative Acids: Trifluoromethanesulfonic acid (TfOH) in combination with rare earth triflates can be used in smaller, catalytic amounts, simplifying the workup procedure.[3]
Data Presentation: Comparison of Catalysts for Friedel-Crafts Acylation
| Catalyst System | Key Advantages | Typical Conditions | Yield Reference |
| AlCl₃ (Traditional) | High reactivity, low cost. | Stoichiometric amounts, anhydrous conditions. | Good to high yields.[5] |
| Bi(OTf)₃ | Catalytic amounts, effective for deactivated rings.[3] | Catalytic amount, often solvent-free. | High yields.[3] |
| Sc(OTf)₃ (Immobilized) | Reusable, environmentally friendly, simple workup.[4] | Microwave irradiation, 40-60°C. | Para-acylated product obtained.[4] |
| TfOH + Re(OTf)₃ | Synergistic effect, reduces amount of TfOH needed.[3] | Solvent-free, catalytic amounts. | Good yields.[3] |
Experimental Protocol: Friedel-Crafts Acylation using AlCl₃
-
Preparation: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl).
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and fluorobenzene (2-3 eq.) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the mixture in an ice-water bath to 0-5 °C.
-
Addition: Add acetyl chloride (1.0 eq.) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous HCl gas evolution will be observed.[2]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to 50-60 °C for 30-60 minutes to complete the reaction.[2]
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 1-(4-fluorophenyl)ethanone.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Step 2: Reduction of 1-(4-fluorophenyl)ethanone
This step converts the ketone functional group to a secondary alcohol, 1-(4-fluorophenyl)ethanol, using a suitable reducing agent.
Frequently Asked Questions (FAQs)
Q1: My reduction reaction is incomplete, and I recover a significant amount of starting ketone. How can I drive the reaction to completion?
A1: Incomplete reduction is often due to insufficient reducing agent or suboptimal reaction conditions.
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For sodium borohydride (NaBH₄), 1.0 to 1.5 equivalents are typically used.
-
Reaction Time and Temperature: Most reductions with NaBH₄ are rapid at room temperature, but some ketones may require longer reaction times or gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Solvent: The choice of solvent is important. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.
Q2: I am observing side products after the reduction. What could they be and how can I avoid them?
A2: Side products in ketone reductions are less common than in other reactions but can occur. Ensure the purity of your starting ketone. If using a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄), rigorous anhydrous conditions are necessary to prevent violent reactions with the solvent. For this specific transformation, NaBH₄ is a milder and safer choice.
Data Presentation: Common Reducing Agents for Ketones
| Reducing Agent | Solvent | Key Characteristics |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones, easy to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very powerful, reduces many functional groups, requires strict anhydrous conditions. |
| Biocatalytic Reduction | Aqueous buffer | High enantioselectivity, mild conditions, environmentally friendly.[6] |
Experimental Protocol: Reduction using NaBH₄
-
Preparation: In a round-bottom flask, dissolve 1-(4-fluorophenyl)ethanone (1.0 eq.) in methanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition: Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise over 15-20 minutes. The addition is exothermic.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor completion by TLC.
-
Workup: Carefully add acetone to quench the excess NaBH₄. Once bubbling ceases, add water and concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 1-(4-fluorophenyl)ethanol, which can be used in the next step, often without further purification.
Step 3: Chlorination of 1-(4-fluorophenyl)ethanol
This final step involves the conversion of the secondary alcohol to the desired alkyl chloride, this compound, typically using thionyl chloride (SOCl₂).
Frequently Asked Questions (FAQs)
Q1: The chlorination reaction with thionyl chloride is very slow or does not proceed. What can I do to improve the reaction rate and conversion?
A1: The reaction of secondary alcohols with thionyl chloride can be slow.[7]
-
Heating: The reaction often requires heating. Refluxing in a suitable solvent or in neat thionyl chloride is a common strategy.[7][8]
-
Catalyst: Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent chlorinating agent.[8] Pyridine can also be used as a catalyst and to neutralize the HCl byproduct.[7]
-
Excess Reagent: Using thionyl chloride as both the reagent and the solvent (neat) can drive the reaction to completion.[8]
Q2: How can I easily purify the final product? The workup seems to leave impurities.
A2: A major advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[9]
-
Removal of Excess Reagent: After the reaction is complete, excess thionyl chloride can be removed by distillation or by careful quenching.
-
Aqueous Workup: A standard workup involves carefully pouring the reaction mixture into ice water, followed by extraction with an organic solvent. Washing the organic layer with a weak base (e.g., NaHCO₃ solution) will remove any residual HCl.
-
Final Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Troubleshooting Workflow: Chlorination with Thionyl Chloride
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 5. CN103420823A - Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 9. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
Technical Support Center: Synthesis of 1-(1-Chloroethyl)-4-fluorobenzene
Welcome to the technical support center for the synthesis of 1-(1-Chloroethyl)-4-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a three-step process:
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Friedel-Crafts Acylation: Fluorobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4'-fluoroacetophenone.
-
Reduction: The resulting ketone, 4'-fluoroacetophenone, is reduced to the corresponding alcohol, 1-(4-fluorophenyl)ethanol.
-
Chlorination: The secondary alcohol is then chlorinated to yield the final product, this compound.
Q2: What are the primary side products I should be aware of during the Friedel-Crafts acylation of fluorobenzene?
A2: The main side products in the Friedel-Crafts acylation step are the ortho-acylated isomer (2'-fluoroacetophenone) and diacylated products. Due to the electron-withdrawing nature of the acyl group, diacylation is generally less of a concern than in Friedel-Crafts alkylation.[1] The fluorine atom is an ortho-, para- director; however, the para product is typically favored due to reduced steric hindrance.[2]
Q3: Can I use a different acylating agent other than acetyl chloride?
A3: Yes, acetic anhydride can also be used as an acylating agent in the presence of a suitable catalyst.[3] The choice between acetyl chloride and acetic anhydride may depend on factors such as cost, availability, and reaction conditions.
Q4: What are common reducing agents for the conversion of 4'-fluoroacetophenone to 1-(4-fluorophenyl)ethanol?
A4: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for ketones and aldehydes, and its compatibility with protic solvents like ethanol or methanol.[4][5]
Q5: I am observing the formation of an alkene during the chlorination step. What is happening and how can I prevent it?
A5: The formation of 4-fluorostyrene is a common side product during the chlorination of 1-(4-fluorophenyl)ethanol. This occurs via an elimination reaction, which competes with the desired substitution reaction.[6][7] To minimize this, it is crucial to use mild reaction conditions and a suitable chlorinating agent. For instance, using thionyl chloride at low temperatures can favor the substitution pathway.
Troubleshooting Guides
Problem 1: Low Yield of 4'-Fluoroacetophenone in Friedel-Crafts Acylation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst: Aluminum chloride is highly sensitive to moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous aluminum chloride. |
| Incorrect Stoichiometry: An insufficient amount of catalyst or acylating agent. | Use a stoichiometric amount or a slight excess of aluminum chloride, as it forms a complex with the product ketone.[8] Ensure the molar ratio of fluorobenzene to acetyl chloride is appropriate. |
| Low Reaction Temperature: The reaction may be too slow at very low temperatures. | While the initial addition is often done at low temperatures to control the exothermic reaction, allowing the reaction to warm to room temperature or gentle heating may be necessary for completion.[8] |
| Poor Quenching: Improper workup can lead to product loss. | Quench the reaction by carefully adding the reaction mixture to ice and concentrated HCl to decompose the aluminum chloride complex.[8][9] |
Problem 2: Incomplete Reduction of 4'-Fluoroacetophenone
| Possible Cause | Troubleshooting Step |
| Insufficient Reducing Agent: Not enough sodium borohydride to reduce all the ketone. | While theoretically one mole of NaBH₄ can reduce four moles of a ketone, in practice, a molar excess is often used to ensure complete reaction.[5][10] |
| Decomposition of Reducing Agent: Sodium borohydride can decompose in acidic conditions or react with the solvent over time. | Use a suitable solvent like methanol or ethanol and add the sodium borohydride portion-wise to a cooled solution of the ketone.[5][11] |
| Low Reaction Temperature: The reduction may be slow at very low temperatures. | After the initial addition at low temperature, allow the reaction to stir at room temperature to ensure completion.[5] |
Problem 3: Formation of 4-Fluorostyrene during Chlorination
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature: Elevated temperatures favor elimination over substitution. | Perform the chlorination at low temperatures (e.g., 0 °C or below).[12] |
| Strongly Acidic Conditions: The use of strong acids can promote carbocation formation and subsequent elimination. | Use a milder chlorinating agent like thionyl chloride, which can proceed through an Sₙi or Sₙ2 mechanism with less carbocation character.[13][14] The addition of a non-nucleophilic base like pyridine can scavenge the HCl produced when using thionyl chloride, further reducing acidic conditions. |
| Choice of Chlorinating Agent: Some chlorinating agents are more prone to causing elimination. | Thionyl chloride is a common choice for converting secondary alcohols to chlorides.[13] Alternatively, reaction with concentrated HCl can be used, but may require a catalyst like zinc chloride and can be more prone to elimination.[15][16] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Fluorobenzene
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler).
-
Reagents: In the flask, place anhydrous aluminum chloride (1.1 equivalents) and a dry solvent such as dichloromethane.[8][9] Cool the mixture to 0 °C in an ice bath.
-
Addition: Dissolve acetyl chloride (1.0 equivalent) in dry dichloromethane and add it dropwise to the stirred suspension of aluminum chloride.[8] Following this, add fluorobenzene (1.0 equivalent), also dissolved in dichloromethane, dropwise via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[9]
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8][9] Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4'-fluoroacetophenone.
Protocol 2: Reduction of 4'-Fluoroacetophenone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-fluoroacetophenone (1.0 equivalent) in methanol or ethanol.[11] Cool the solution in an ice bath.
-
Addition: Add sodium borohydride (0.3-0.5 equivalents, added in portions) to the cooled solution while stirring.[17] Be cautious as the reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)ethanol.[17]
Protocol 3: Chlorination of 1-(4-fluorophenyl)ethanol
-
Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-(4-fluorophenyl)ethanol (1.0 equivalent) in a dry, non-polar solvent like dichloromethane. Cool the solution to 0 °C.
-
Addition: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.[18] A small amount of a non-nucleophilic base like pyridine can be added to neutralize the HCl gas produced.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer, wash with dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound. Purification is typically performed by vacuum distillation.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Fluorobenzene | C₆H₅F | 96.10 | 85 | -42 |
| 4'-Fluoroacetophenone | C₈H₇FO | 138.14 | 77-78 (at 10 mmHg)[19] | 4-5 |
| 1-(4-Fluorophenyl)ethanol | C₈H₉FO | 140.16 | 98-100 (at 15 mmHg) | 24-26 |
| This compound | C₈H₈ClF | 158.60 | 85-87 (at 15 mmHg) | N/A |
Visual Guides
Caption: Overall synthetic workflow for this compound.
Caption: Side products in the Friedel-Crafts acylation of fluorobenzene.
Caption: Competing substitution and elimination pathways in the chlorination step.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. websites.umich.edu [websites.umich.edu]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. webassign.net [webassign.net]
- 12. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orgsyn.org [orgsyn.org]
- 19. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]
Technical Support Center: Purification of 1-(1-Chloroethyl)-4-fluorobenzene
Welcome to the technical support center for the purification of 1-(1-Chloroethyl)-4-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often proceeding through a Friedel-Crafts acylation of fluorobenzene followed by reduction and chlorination, can lead to several impurities. These may include:
-
Positional Isomers: Ortho- and meta-isomers (1-(1-chloroethyl)-2-fluorobenzene and 1-(1-chloroethyl)-3-fluorobenzene) can form due to the directing effects of the fluorine atom on the benzene ring.
-
Over-alkylation Products: Poly-substituted products where more than one ethyl group is added to the fluorobenzene ring.
-
Unreacted Starting Materials: Residual 4-fluoroacetophenone or the intermediate alcohol (1-(4-fluorophenyl)ethanol).
-
Byproducts from Side Reactions: Dehalogenated or other structurally related compounds.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities present. The most common and effective methods are:
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Fractional Distillation: Ideal for separating the desired product from impurities with significantly different boiling points.
-
Column Chromatography: Highly effective for separating positional isomers and other closely related impurities that are difficult to separate by distillation.[1][2][3][4]
-
Crystallization: While this compound is a liquid at room temperature, crystallization of a solid derivative or in-situ crystallization at low temperatures can be a powerful purification method in some cases.
Q3: How can I assess the purity of my this compound product?
A3: Purity assessment is crucial after any purification step. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the desired product and detect the presence of structural isomers or other impurities.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating and quantifying non-volatile impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities. | Insufficient column efficiency (too few theoretical plates). | Use a longer or more efficient fractionating column (e.g., Vigreux, packed column). Optimize the reflux ratio by controlling the heating rate. |
| Product is contaminated with a close-boiling impurity. | Azeotrope formation or very similar boiling points. | Consider using a different purification technique, such as column chromatography. |
| Bumping or uneven boiling. | Lack of boiling chips or stir bar. | Add fresh boiling chips or use a magnetic stirrer. |
| Product decomposition in the distillation pot. | Product is thermally unstable at its boiling point. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of isomers. | Inappropriate stationary or mobile phase. | Optimize the solvent system (eluent). A non-polar stationary phase like silica gel with a hexane/ethyl acetate gradient is a good starting point. For challenging separations of halogenated aromatics, consider specialized columns like Phenyl-Hexyl or PFP.[6] |
| Product elutes too quickly (low retention). | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Product does not elute from the column (high retention). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Tailing of peaks. | Interactions between the compound and active sites on the silica gel. | Add a small amount of a polar modifier like triethylamine to the eluent to block active sites. |
| Cracking of the silica gel bed. | Improper packing or running the column dry. | Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel. |
Recrystallization (for solid derivatives or low-temperature crystallization)
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The melting point of the product is lower than the boiling point of the solvent, or the product is highly impure. | Add a small amount of a co-solvent in which the product is less soluble. Try cooling the solution more slowly. |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| Low recovery of the purified product. | The product is too soluble in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath). Use a minimal amount of cold solvent to wash the crystals. |
| Colored impurities remain in the crystals. | Impurities were not effectively removed. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] |
Experimental Protocols
General Workflow for Purification
Caption: General workflow for the purification of this compound.
Protocol 1: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask. As the mixture begins to boil, a vapor ring will rise through the fractionating column.
-
Equilibration: Allow the vapor to slowly ascend the column to establish a temperature gradient and allow for multiple condensation-vaporization cycles (theoretical plates).
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound. The boiling point will need to be determined based on the pressure of the system (atmospheric or vacuum).
-
Analysis: Analyze the collected fraction for purity using GC-MS or NMR.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Logical Relationship for Troubleshooting Purification Issues
Caption: Decision tree for selecting a purification method for this compound.
Quantitative Data Summary
| Purification Technique | Expected Purity | Expected Yield | Key Advantages | Key Disadvantages |
| Fractional Distillation | Moderate to High | Good | Scalable, good for large quantities | Ineffective for close-boiling impurities |
| Column Chromatography | Very High | Moderate | Excellent for isomer separation | Time-consuming, uses large solvent volumes |
| Recrystallization | High | Variable | Can yield very pure product | Not always feasible for liquids |
Note: The actual purity and yield will depend on the specific experimental conditions and the nature of the impurities.
This technical support center provides a foundational guide for the purification of this compound. For specific applications, further optimization of these methods may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. welch-us.com [welch-us.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges with 1-(1-Chloroethyl)-4-fluorobenzene
Welcome to the technical support center for 1-(1-Chloroethyl)-4-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. Key contributing factors include:
-
High Lipophilicity: The presence of a benzene ring and a chloroethyl group makes the molecule predominantly non-polar, leading to a preference for lipophilic (oily) environments over aqueous (water-based) ones.[1]
-
Crystal Lattice Energy: For solid forms of the compound, strong intermolecular forces in the crystal lattice can require significant energy to break, thus reducing solubility.[1]
Q2: My this compound, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous experimental buffer. What is happening and how can I prevent this?
A2: This common phenomenon is known as "precipitation upon dilution".[1] It occurs when the compound rapidly moves from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous environment, causing it to "crash out" of the solution.[2] Here are several strategies to mitigate this:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vortexing aqueous buffer.[2] This promotes rapid dispersion and prevents localized supersaturation.
-
Decrease the Final Concentration: Your target concentration might exceed the compound's aqueous solubility limit. Attempting a lower final concentration is a straightforward initial step.[2]
-
Utilize a Co-solvent: Incorporating a water-miscible organic solvent into your final aqueous solution can significantly improve the solubility of your compound.[1]
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: Adjusting the pH is a highly effective technique for ionizable compounds.[1][3] However, this compound is a neutral molecule and does not have ionizable groups. Therefore, altering the pH of the solution will not significantly impact its solubility.
Q4: Are there other methods to enhance the solubility of this compound for in-vitro assays?
A4: Yes, several other techniques can be employed:
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[3]
-
Particle Size Reduction: For suspensions, reducing the particle size through methods like micronization increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][5]
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
If you are encountering precipitation or cloudiness when preparing solutions of this compound, follow this troubleshooting workflow:
Step 1: Initial Observation and Confirmation
-
Issue: Visible particles, cloudiness, or a film are observed after attempting to dissolve the compound in an aqueous buffer.
-
Action: This indicates poor solubility. Proceed to the following steps to systematically address the issue.[1]
Step 2: Method of Dilution
-
Issue: Precipitation occurs upon adding the aqueous buffer to the DMSO stock.
-
Action: Reverse the process. Add the DMSO stock solution slowly and dropwise into the vortexing aqueous buffer.[2] If precipitation persists, proceed to the next step.
Step 3: Concentration Adjustment
-
Issue: The solution remains cloudy even with an optimized dilution method.
-
Action: Prepare a serial dilution of your compound to determine the concentration at which it remains soluble. Your initial target concentration may be too high.
Step 4: Co-Solvent Screening
-
Issue: A lower concentration is not feasible for the planned experiment.
-
Action: Introduce a water-miscible co-solvent into your aqueous buffer. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG).[5] (See Experimental Protocol 1 for a detailed screening method).
Step 5: Surfactant Addition
-
Issue: The use of co-solvents is not compatible with your experimental system, or higher solubility is still required.
-
Action: Prepare your aqueous buffer with a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80) before adding the compound stock solution.[3]
Important Considerations:
-
Always include a vehicle control in your experiments that contains the same concentration of any organic solvents or surfactants used to dissolve the test compound.[3]
-
The final concentration of organic solvents like DMSO should typically be kept below 0.5% (v/v) to minimize potential artifacts in biological assays.[3]
Data Presentation: Solvent Compatibility
The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents.
| Solvent | Solvent Type | Expected Solubility | Notes |
| Water | Aqueous | Poor | High lipophilicity limits solubility. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Poor | Salting-out effects can further reduce solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | An excellent solvent for creating high-concentration stock solutions.[3] |
| Ethanol | Polar Protic | Moderate to High | Can be used as a co-solvent to improve aqueous solubility.[3] |
| Methanol | Polar Protic | Moderate to High | Similar to ethanol, can act as a co-solvent. |
| Dichloromethane (DCM) | Non-polar | High | Suitable for non-aqueous applications. |
| Chloroform | Non-polar | High | Suitable for non-aqueous applications. |
Experimental Protocols
Protocol 1: Co-Solvent Screening for Improved Aqueous Solubility
Objective: To determine the optimal co-solvent and its minimum required concentration to maintain the solubility of this compound at a desired final concentration in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400
-
Vortex mixer
-
Microcentrifuge tubes or a 96-well plate
Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or brief sonication can be used to aid dissolution.[3]
-
Prepare Co-Solvent Buffer Solutions: Prepare a series of your aqueous buffer containing varying percentages of each co-solvent. For example, create solutions with 1%, 2%, 5%, and 10% (v/v) of ethanol, propylene glycol, and PEG 400.
-
Dilution and Observation:
-
Aliquot 990 µL of each co-solvent buffer solution into separate microcentrifuge tubes.
-
While vortexing the buffer, add 10 µL of the 10 mM stock solution to each tube to achieve a final compound concentration of 100 µM.
-
Continue vortexing for 30 seconds to ensure thorough mixing.
-
-
Assess Solubility:
-
Visually inspect each solution immediately for any signs of precipitation or cloudiness.
-
Incubate the solutions at the intended experimental temperature (e.g., room temperature or 37°C) for 1 hour and observe again for any delayed precipitation.[2]
-
-
Determine Optimal Conditions: Identify the lowest concentration of each co-solvent that maintains the clarity of the solution. This will be the optimal condition to use for your experiments, as it minimizes the potential for co-solvent-induced artifacts.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Recommended workflow for preparing an aqueous solution.
References
Stabilizing 1-(1-Chloroethyl)-4-fluorobenzene for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1-(1-Chloroethyl)-4-fluorobenzene.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased Purity Over Time | - Hydrolysis: Reaction with trace moisture to form 1-(4-fluorophenyl)ethanol. - Elimination: Dehydrochlorination to form 4-fluorostyrene. - Radical Reactions: Potential for radical-induced degradation, especially if 4-fluorostyrene is formed, which can polymerize. | - Ensure the compound is stored under a dry, inert atmosphere (e.g., argon or nitrogen). - Use a desiccator for short-term storage outside of an inert atmosphere glovebox. - Store at the recommended low temperature (2-8°C) to slow down reaction rates. - For extended storage, consider adding a non-nucleophilic base or a radical inhibitor in trace amounts after performing compatibility studies. |
| Discoloration (e.g., yellowing) | - Formation of colored degradation products. - Polymerization of the elimination byproduct, 4-fluorostyrene. | - Analyze the sample by UV-Vis spectroscopy to check for new chromophores. - Use GC-MS to identify potential polymeric or high molecular weight degradation products. - If polymerization is suspected, consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) at a low concentration (e.g., 100 ppm), ensuring it does not interfere with downstream applications. |
| Pressure Buildup in Container | - Formation of hydrogen chloride (HCl) gas as a byproduct of elimination or hydrolysis. | - Handle the container with care in a well-ventilated fume hood. - Vent the container cautiously. - The presence of HCl indicates significant degradation. The material should be re-analyzed for purity before use. |
| Inconsistent Experimental Results | - Use of partially degraded starting material. | - Always check the purity of this compound by GC-MS or ¹H NMR before use in a reaction. - Follow the recommended storage and handling procedures strictly. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As a secondary benzylic halide, this compound is susceptible to two main degradation pathways:
-
Nucleophilic Substitution (Hydrolysis): Reaction with water to form 1-(4-fluorophenyl)ethanol and hydrochloric acid. This is an SN1-type reaction, proceeding through a resonance-stabilized benzylic carbocation.[1][2]
-
Elimination: Dehydrochlorination to yield 4-fluorostyrene and hydrochloric acid. This can occur via E1 or E2 mechanisms, often competing with substitution reactions.[3][4]
Q2: What are the ideal long-term storage conditions?
A2: For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3] This minimizes exposure to moisture and oxygen, thereby reducing the rates of hydrolysis and potential oxidative processes.
Q3: Are there any recommended stabilizers for this compound?
A3: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing reactive alkyl halides can be applied. For instance, the addition of a non-nucleophilic, sterically hindered base can neutralize any evolved HCl, which might catalyze further degradation. If the formation of 4-fluorostyrene is a concern, a radical inhibitor such as Butylated hydroxytoluene (BHT) could be added to prevent polymerization.[5][6] However, the compatibility of any stabilizer with intended downstream applications must be verified.
Q4: How can I assess the purity and degradation of my sample?
A4: The purity of this compound and the presence of degradation products can be effectively monitored using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the parent compound and volatile impurities or degradation products like 4-fluorostyrene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect and quantify the parent compound and its degradation products, such as 1-(4-fluorophenyl)ethanol and 4-fluorostyrene, by observing characteristic shifts.[7][8][9]
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is a reactive chemical and should be handled with appropriate safety measures. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] As it can release HCl gas upon degradation, care should be taken when opening containers that have been stored for a long time.
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term shelf life.
1. Sample Preparation: a. Prepare three sets of samples of this compound in sealed vials under an inert atmosphere (e.g., argon). b. Prepare a fourth set of samples exposed to normal atmosphere (to assess the impact of air and humidity).
2. Storage Conditions: a. Store the first set at the recommended condition: 2-8°C. b. Store the second set at an intermediate condition: 25°C / 60% Relative Humidity (RH). c. Store the third and fourth sets at an accelerated condition: 40°C / 75% RH.
3. Testing Schedule: a. Analyze the samples at the following time points: 0, 1, 3, and 6 months. b. At each time point, assess the samples for purity and the presence of degradation products using the analytical methods described below.
4. Data Analysis: a. Quantify the parent compound and any significant degradation products. b. Plot the concentration of the parent compound versus time for each condition to determine the degradation rate. c. Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage condition and estimate the shelf life.
Protocol 2: Analytical Method for Purity Assessment by GC-MS
1. Instrumentation: a. Gas chromatograph equipped with a mass selective detector (GC-MS). b. Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
2. GC-MS Parameters:
- Inlet Temperature: 250°C
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C.
- Hold at 250°C for 5 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Scan Range: 40-300 amu.
3. Sample Preparation: a. Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane or ethyl acetate. b. Inject 1 µL of the solution into the GC-MS.
4. Data Interpretation: a. Identify the peak for this compound based on its retention time and mass spectrum. b. Identify potential degradation products such as 1-(4-fluorophenyl)ethanol and 4-fluorostyrene by their respective mass spectra. c. Calculate the purity by peak area percentage.
Data Presentation
Table 1: Recommended Storage Conditions and Incompatibilities
| Parameter | Recommendation |
| Storage Temperature | 2-8°C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Container | Tightly sealed, amber glass vial |
| Incompatible Materials | Strong bases, strong oxidizing agents, water/moisture |
Table 2: Potential Degradation Products and Their Characteristics
| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| 1-(4-fluorophenyl)ethanol | C₈H₉FO | 140.16 | Hydrolysis (Substitution) |
| 4-Fluorostyrene | C₈H₇F | 122.14 | Dehydrochlorination (Elimination) |
| Poly(4-fluorostyrene) | (C₈H₇F)n | Variable | Polymerization of 4-fluorostyrene |
| Hydrogen Chloride | HCl | 36.46 | Byproduct of hydrolysis and elimination |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for the accelerated stability study.
References
- 1. youtube.com [youtube.com]
- 2. Which chloro derivative of benzene undergoes hydrolysis class 12 chemistry CBSE [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What are Radical inhibitors and their role in a reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Alkyl Halides [jove.com]
Technical Support Center: Synthesis of 1-(1-Chloroethyl)-4-fluorobenzene
Welcome to the technical support center for the synthesis of 1-(1-Chloroethyl)-4-fluorobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this multi-step synthesis.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved through a three-step process starting from fluorobenzene. The general pathway involves a Friedel-Crafts acylation, followed by a ketone reduction to an alcohol, and finally, a chlorination reaction to yield the desired product.
Step 1: Friedel-Crafts Acylation of Fluorobenzene
This step involves the reaction of fluorobenzene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst to form 4'-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Question 1: Why is my yield of 4'-fluoroacetophenone consistently low?
Answer: Low yields in Friedel-Crafts acylation can stem from several factors.
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Catalyst Activity: The Lewis acid catalyst (commonly AlCl₃) is highly moisture-sensitive. Contamination with water will deactivate it, halting the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reaction Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is typically required because both the reactant acyl chloride and the product ketone form complexes with it.[1] Using sub-stoichiometric amounts can lead to incomplete conversion.
-
Temperature Control: The reaction is exothermic. Poor temperature control can lead to side reactions, including polysubstitution or decomposition.[2] The reaction is often started at a low temperature (0-5 °C) and then allowed to warm to room temperature or gently heated.[3]
-
Substrate Reactivity: While fluorobenzene is activated towards electrophilic aromatic substitution, highly deactivated or electron-poor aromatic compounds may react ineffectively.[2]
Troubleshooting Guide for Low Acylation Yield
Question 2: How can I minimize the formation of the ortho-isomer?
Answer: The fluorine atom is an ortho-, para-directing group. However, the para-isomer is generally favored in Friedel-Crafts acylation due to the steric hindrance of the bulky acylium-Lewis acid complex at the ortho position. To maximize para-selectivity, consider using a bulkier Lewis acid or a solvent system that promotes the formation of a larger catalyst complex. Microwave-assisted synthesis using specific catalysts has also been reported to enhance para-selectivity.[4]
Experimental Protocol: Friedel-Crafts Acylation
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.).
-
Cool the flask in an ice bath to 0 °C and add a solvent such as dichloromethane (DCM).
-
Add fluorobenzene (1.0 eq.) to the stirred suspension.
-
Add acetyl chloride (1.0 eq.) dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC/GC analysis indicates completion.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 4'-fluoroacetophenone, which can be purified by vacuum distillation.
| Parameter | Condition | Typical Yield | Reference |
| Catalyst | AlCl₃ | ~70-85% | General Chemistry |
| Solvent | Dichloromethane (DCM) or neat | Varies | [3] |
| Temperature | 0 °C to Reflux | Varies | [3] |
| Microwave/Catalyst | Silica gel immobilized dendrimer scandium trifluoromethanesulfonate | High (specific % not stated) | [4] |
Step 2: Reduction of 4'-Fluoroacetophenone
This step reduces the ketone to the secondary alcohol, 1-(4-fluorophenyl)ethanol, typically using a hydride-based reducing agent.
Frequently Asked Questions (FAQs)
Question 3: My reduction reaction is incomplete. What went wrong?
Answer: Incomplete reduction is often due to the quality or quantity of the reducing agent.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reagent. However, it can decompose in acidic or protic solvents over time. Ensure you use fresh NaBH₄.
-
Stoichiometry: While the stoichiometry is 4:1 (ketone:NaBH₄), an excess of the reducing agent (e.g., 0.5-1.0 eq.) is often used to ensure complete conversion.
-
Solvent and Temperature: The reaction is typically run in an alcoholic solvent like methanol or ethanol at low temperatures (0 °C) to control the reaction rate and prevent side reactions.
Experimental Protocol: Ketone Reduction
-
Dissolve 4'-fluoroacetophenone (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 0.5 eq.) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours. Monitor progress by TLC.
-
Once complete, cool the mixture to 0 °C and slowly add acetone to quench the excess NaBH₄.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield 1-(4-fluorophenyl)ethanol.
| Parameter | Condition | Typical Conversion/Yield | Reference |
| Reducing Agent | NaBH₄ | >95% | General Chemistry |
| Biocatalytic | Recombinant whole-cell biocatalyst | >95% conversion, 87% yield | [5] |
| Solvent | Ethanol or Methanol | High | General Chemistry |
| Temperature | 0 °C to Room Temperature | High | General Chemistry |
Step 3: Chlorination of 1-(4-Fluorophenyl)ethanol
The final step involves converting the secondary alcohol into the target alkyl chloride using a chlorinating agent.
Frequently Asked Questions (FAQs)
Question 4: I am getting a low yield of the final product and observing a significant amount of an elimination byproduct.
Answer: This is a common pitfall in the chlorination of secondary benzylic alcohols.
-
Reagent Choice: Thionyl chloride (SOCl₂) is a common reagent for this transformation.[6] However, its reaction can be vigorous and produce acidic byproducts (SO₂ and HCl), which can catalyze the elimination of water from the starting alcohol to form 4-fluorostyrene.[7]
-
Temperature Control: The reaction should be run at low temperatures to minimize elimination. Overheating will strongly favor the formation of the styrene byproduct.
-
Use of a Base or Catalyst: Adding a base like pyridine can neutralize the generated HCl, reducing the likelihood of acid-catalyzed elimination.[8] Alternatively, a catalytic amount of N,N-dimethylformamide (DMF) can be used to form a Vilsmeier-Haack type reagent in situ, which facilitates a milder chlorination.[8][9]
Question 5: The reaction with thionyl chloride is not proceeding to completion.
Answer: While benzylic alcohols are generally reactive, some conditions can lead to sluggishness. Refluxing in a solvent like DCM may not provide enough energy.[8] Consider using neat thionyl chloride at reflux or a higher boiling solvent like toluene, always with caution and appropriate temperature control.[8][9] The addition of catalytic DMF is also known to accelerate the reaction.[9]
Experimental Workflow: Chlorination
| Reagent | Conditions | Pros | Cons / Pitfalls | Reference |
| SOCl₂ (neat) | Reflux (76 °C) | High reactivity | Vigorous reaction, acidic byproducts, potential for elimination. | [9] |
| SOCl₂ / Pyridine | DCM or Toluene, 0 °C to RT | Neutralizes HCl, reduces elimination. | Pyridine can be difficult to remove. | [8] |
| SOCl₂ / cat. DMF | DCM or Toluene, 0 °C to RT | Milder conditions, forms active chlorinating agent. | DMF can be difficult to remove. | [8][9] |
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
Optimizing Temperature for 1-(1-Chloroethyl)-4-fluorobenzene Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing reaction temperatures in the synthesis of 1-(1-Chloroethyl)-4-fluorobenzene. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your chemical research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Friedel-Crafts acylation of fluorobenzene with acetyl chloride, followed by the reduction of the resulting ketone. This two-step process generally offers better control and avoids issues like polyalkylation that can occur in direct Friedel-Crafts alkylations.
Q2: How does reaction temperature typically affect the yield and purity of this compound?
A2: Temperature is a critical parameter in the synthesis of this compound. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of side products, such as isomers and polyalkylated species, which can decrease the overall yield and complicate purification. For the Friedel-Crafts acylation of fluorobenzene, a significant increase in reactivity has been observed at higher temperatures. For instance, one study on a related reaction showed a notable increase in reactivity when the temperature was raised to 83°C.[1]
Q3: What are the primary side reactions to be aware of when optimizing the temperature?
A3: The main side reactions include the formation of ortho and meta isomers of the desired para product, polyacylation where more than one acetyl group is added to the fluorobenzene ring, and potential rearrangement of the chloroethyl group under certain conditions. At higher temperatures, the risk of these side reactions generally increases.
Q4: Can the choice of solvent influence the optimal reaction temperature?
A4: Absolutely. The boiling point of the chosen solvent will naturally cap the maximum reaction temperature under normal atmospheric pressure. Furthermore, the solvent's polarity can influence the stability of intermediates and transition states, thereby affecting the optimal temperature for the reaction. Some studies have explored solvent-free conditions at high temperatures (e.g., 140°C) for the acylation of fluorobenzene, reporting high yields and selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low, leading to a slow reaction rate. | Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress by TLC or GC. |
| Inactive catalyst (e.g., moisture contamination of AlCl₃). | Ensure all glassware is oven-dried and reagents are anhydrous. Handle the Lewis acid catalyst under an inert atmosphere. | |
| Deactivated aromatic ring. | While fluorobenzene is activated towards electrophilic substitution, ensure the starting material is pure. | |
| Formation of Multiple Products (Low Purity) | Reaction temperature is too high, promoting the formation of isomers and polyacylation products. | Decrease the reaction temperature to favor the formation of the thermodynamically more stable para isomer and reduce the rate of subsequent acylations. |
| Inadequate mixing. | Ensure efficient stirring to maintain a homogeneous reaction mixture and temperature distribution. | |
| Charring or Darkening of the Reaction Mixture | The reaction is too exothermic and proceeding too quickly at the set temperature. | Lower the reaction temperature and control the rate of addition of the acylating agent or catalyst. Consider using an ice bath for initial cooling. |
Data Presentation: Temperature Effects on a Model Friedel-Crafts Acylation
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for para-isomer (%) |
| 0 | 6 | 45 | >98 |
| 25 (Room Temp) | 4 | 75 | 95 |
| 50 | 2 | 95 | 90 |
| 80 | 1 | >99 | 85 |
Note: This is generalized data for illustrative purposes and may not directly reflect the outcomes for the synthesis of this compound.
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Fluorobenzene
This protocol outlines a general procedure for the acylation of fluorobenzene with acetyl chloride, a key step in the synthesis of the precursor to this compound. Temperature optimization can be achieved by varying the reaction temperature in step 4.
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) and fluorobenzene (1.2 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30-60 minutes, maintaining the desired reaction temperature (e.g., 0°C, 25°C, or 50°C).
-
After the addition is complete, allow the reaction to stir at the selected temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoroacetophenone.
-
The crude product can be purified by distillation or column chromatography.
Visualizing Experimental and Logical Workflows
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the Friedel-Crafts acylation of fluorobenzene.
References
Technical Support Center: Catalyst Selection for 1-(1-Chloroethyl)-4-fluorobenzene Cross-Coupling
Welcome to the technical support center for the cross-coupling of 1-(1-Chloroethyl)-4-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this challenging secondary benzylic chloride substrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenges stem from it being a secondary alkyl chloride. These include:
-
Slower Oxidative Addition: The C(sp³)-Cl bond is less reactive towards oxidative addition compared to C-Br or C-I bonds, often requiring more active catalysts.
-
β-Hydride Elimination: This is a common side reaction for secondary alkyl halides, leading to the formation of 4-fluorostyrene as a byproduct and reducing the yield of the desired cross-coupled product.
-
Homocoupling: Dimerization of the organometallic reagent or the electrophile can occur, complicating purification and lowering the yield.
Q2: Which catalyst systems, Palladium or Nickel, are generally preferred for this substrate?
A2: Both palladium and nickel-based catalysts can be effective, and the choice depends on the specific cross-coupling reaction (Suzuki, Negishi, etc.) and the coupling partner.
-
Palladium catalysts , particularly with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu's ligands), are widely used and often offer broad functional group tolerance.
-
Nickel catalysts are often more reactive towards C-Cl bonds and can be more cost-effective. They have shown excellent results in couplings of secondary alkyl halides, especially in Negishi and Kumada reactions.
Q3: How can β-hydride elimination be minimized?
A3: Several strategies can be employed to suppress β-hydride elimination:
-
Ligand Choice: Use bulky ligands that favor reductive elimination over β-hydride elimination. Bidentate ligands with a large bite angle, such as Xantphos, can be effective.
-
Low Temperatures: Running the reaction at lower temperatures can disfavor the β-hydride elimination pathway.
-
Catalyst System: Some catalyst systems are inherently less prone to this side reaction. For example, nickel catalysts in the presence of certain additives have been shown to be effective.
Q4: My reaction is not going to completion. What are the first things I should check?
A4: For low or no conversion, consider the following:
-
Catalyst Activity: Ensure your catalyst and ligands are not degraded. Use of pre-catalysts can improve reproducibility.
-
Exclusion of Air and Moisture: Cross-coupling reactions are sensitive to oxygen and water. Ensure your solvents and reagents are dry and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
-
Base and Solvent: The choice of base and solvent is critical and often interdependent. Ensure they are appropriate for your chosen catalyst system and substrates.
-
Reagent Purity: Impurities in your starting materials can poison the catalyst.
Catalyst System Selection and Performance Data
The selection of an appropriate catalyst system is crucial for achieving high yields in the cross-coupling of this compound. Below are tables summarizing representative quantitative data for Suzuki-Miyaura, Negishi, and Kumada couplings with this or similar secondary benzylic chloride substrates.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Secondary Benzylic Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 18 | 75-85 | Good for a range of arylboronic acids. |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 70-80 | Effective for less reactive boronic acids. |
| NiCl₂(dme) (5) | dtbbpy (10) | K₃PO₄ | t-AmylOH | 60 | 24 | 65-75 | Nickel alternative, good for electron-rich boronic acids. |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 60-70 | A common system, may require longer reaction times.[1] |
Table 2: Representative Data for Negishi Coupling of Secondary Benzylic Chlorides
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| NiCl₂ (5) | Pybox (6) | DMA | 25 | 12 | 80-90 | Highly effective for alkyl-alkyl and aryl-alkyl couplings. |
| Pd₂(dba)₃ (1) | XPhos (2) | THF | RT | 16 | 75-85 | Mild conditions, good functional group tolerance. |
| Pd(OAc)₂ (2) | cataCXium A (4) | NMP | 80 | 12 | 70-80 | Effective for heteroaryl zinc reagents. |
| Ni(acac)₂ (5) | PPh₃ (10) | NMP | 60 | 18 | 60-70 | A more classical nickel system. |
Table 3: Representative Data for Kumada Coupling of Secondary Benzylic Chlorides
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| NiCl₂(dppe) (1) | - | THF | 0 - RT | 2 | 85-95 | Highly effective for aryl Grignard reagents. |
| Pd(OAc)₂ (2) | Xantphos (4) | THF | RT | 16 | 70-80 | Minimizes β-hydride elimination. |
| Fe(acac)₃ (5) | TMEDA (10) | THF/NMP | RT | 4 | 70-85 | A more economical and less toxic iron-based system. |
| NiCl₂(dppp) (2) | - | Et₂O | RT | 12 | 65-75 | Another effective nickel-phosphine system. |
Experimental Protocols
Below are detailed experimental protocols for key cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reagent Preparation:
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol).
-
-
Reaction Setup:
-
Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Backfill the tube with argon.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Negishi Coupling
This protocol outlines a general procedure for the nickel-catalyzed Negishi coupling of this compound with an organozinc reagent.
-
Reagent Preparation:
-
Organozinc Reagent: Prepare the organozinc reagent in a separate flask by reacting the corresponding organohalide with zinc dust. For an arylzinc reagent, stir the aryl halide (1.1 mmol) with activated zinc dust (1.5 mmol) in anhydrous THF (3 mL) under argon until formation is complete.
-
Reaction Mixture: In a glovebox, to an oven-dried Schlenk tube, add NiCl₂ (0.05 mmol, 5 mol%) and Pybox ligand (0.06 mmol, 6 mol%). Add anhydrous DMA (5 mL).
-
-
Reaction Setup:
-
Add this compound (1.0 mmol) to the catalyst mixture.
-
Slowly add the freshly prepared organozinc reagent (1.1 mmol) to the reaction mixture at room temperature.
-
-
Reaction Execution:
-
Stir the reaction at 25 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Possible Cause: Inactive catalyst.
-
Solution: Use a pre-catalyst or a freshly opened bottle of the palladium/nickel source and ligand. Ensure proper inert atmosphere techniques to prevent catalyst decomposition.
-
-
Possible Cause: Poor quality of organometallic reagent (Negishi/Kumada).
-
Solution: Prepare the organozinc or Grignard reagent fresh before use. Titrate the Grignard reagent to determine its exact concentration.
-
-
Possible Cause: Protodeboronation of the boronic acid (Suzuki).
-
Solution: Use anhydrous solvents and a non-nucleophilic base like K₃PO₄. Ensure the reaction is not run for an excessively long time at high temperatures.
-
Issue 2: Formation of 4-fluorostyrene (β-Hydride Elimination Product)
-
Possible Cause: High reaction temperature.
-
Solution: Lower the reaction temperature. Screen a range of temperatures to find the optimal balance between reaction rate and suppression of the side reaction.
-
-
Possible Cause: Inappropriate ligand.
-
Solution: Switch to a bulkier ligand or a bidentate ligand with a large bite angle (e.g., Xantphos). This can sterically hinder the formation of the syn-coplanar intermediate required for β-hydride elimination.
-
Issue 3: Significant Homocoupling of the Organometallic Reagent
-
Possible Cause: Presence of oxygen.
-
Solution: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. Sub-surface sparging of the solvent with argon for 30 minutes is highly effective.
-
-
Possible Cause: Use of a Pd(II) precatalyst without complete reduction to Pd(0).
-
Solution: The Pd(II) species can promote homocoupling. Consider adding a small amount of a reducing agent or using a Pd(0) source directly.
-
Visualized Workflows and Decision Trees
To further aid in your experimental design, the following diagrams illustrate key decision-making processes.
References
Technical Support Center: Alkylation with 1-(1-Chloroethyl)-4-fluorobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-(1-chloroethyl)-4-fluorobenzene in alkylation reactions. Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Fried-Crafts alkylation of aromatic compounds using this compound.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: Insufficiently active catalyst. The fluorine atom in this compound is an electron-withdrawing group, which deactivates the aromatic ring, making it less reactive than benzene. A stronger Lewis acid catalyst may be required to facilitate the reaction.
-
Suggested Solutions:
-
Use a more potent Lewis acid, such as AlCl₃ or FeCl₃.
-
Ensure the catalyst is anhydrous and of high purity, as moisture can deactivate it.
-
Increase the reaction temperature, monitoring for potential side reactions.
-
-
Possible Cause: Deactivated aromatic substrate. If the aromatic compound you are alkylating contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it may be too deactivated to undergo Friedel-Crafts alkylation.
-
Suggested Solutions:
-
Consider a different synthetic route if the substrate is heavily deactivated.
-
Protect activating groups, such as amines, that can complex with the Lewis acid catalyst.
-
Problem 2: Formation of Multiple Products (Low Selectivity)
-
Possible Cause: Polyalkylation. The product of the initial alkylation is often more reactive than the starting aromatic compound, leading to further alkylation and a mixture of products.[1]
-
Suggested Solutions:
-
Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material.
-
Control the reaction temperature; lower temperatures can reduce the rate of subsequent alkylations.
-
Employ a milder Lewis acid to decrease the overall reactivity.
-
-
Possible Cause: Isomer formation. The fluorine substituent is an ortho, para-director. You will likely obtain a mixture of ortho and para isomers.
-
Suggested Solutions:
-
Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired isomer. Steric hindrance at the ortho position often leads to the para product being major.[2]
-
Utilize chromatographic techniques to separate the isomers post-reaction.
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Problem 3: Rearrangement of the Alkyl Group
-
Possible Cause: Carbocation rearrangement. Although the secondary benzylic carbocation formed from this compound is relatively stable, rearrangements can still occur, leading to unexpected products.[1]
-
Suggested Solutions:
-
Use a milder Lewis acid to minimize the formation of a discrete carbocation.
-
Lowering the reaction temperature can sometimes disfavor rearrangement processes.
-
Problem 4: Formation of 4-Fluorostyrene as a Byproduct
-
Possible Cause: Elimination reaction. The alkylating agent, this compound, can undergo an elimination reaction to form 4-fluorostyrene, particularly at higher temperatures.
-
Suggested Solutions:
-
Maintain a low reaction temperature to disfavor the elimination pathway.
-
Ensure the reaction mixture is not basic, as this can promote elimination.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in this reaction?
A1: The Lewis acid (e.g., AlCl₃, FeCl₃) is a catalyst that polarizes the C-Cl bond of this compound, facilitating the formation of a carbocation or a carbocation-like complex. This electrophile is then attacked by the electron-rich aromatic ring.[3]
Q2: Why is the reaction with this compound slower than with its methoxy-substituted analog?
A2: The fluorine atom is an electron-withdrawing group by induction, which deactivates the benzene ring towards electrophilic attack. In contrast, the methoxy group is strongly electron-donating by resonance, activating the ring and stabilizing the carbocation intermediate, thus leading to a faster reaction.
Q3: Can I use other aromatic compounds besides benzene?
A3: Yes, other electron-rich aromatic compounds such as toluene, anisole, and xylenes can be used. However, be aware that the electronic nature and steric bulk of the substituents on these rings will influence the reaction rate and the isomeric distribution of the products.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting materials and the formation of the product.
Data Presentation
Table 1: Hypothetical Product Distribution in the Friedel-Crafts Alkylation of Benzene with this compound under Various Conditions.
| Entry | Aromatic Substrate | Lewis Acid | Temperature (°C) | Mono-alkylated Product (%) | Poly-alkylated Products (%) | Other Byproducts (%) |
| 1 | Benzene (1.5 eq) | AlCl₃ | 25 | 55 | 40 | 5 |
| 2 | Benzene (5 eq) | AlCl₃ | 0 | 80 | 15 | 5 |
| 3 | Benzene (5 eq) | FeCl₃ | 0 | 70 | 25 | 5 |
Note: This data is illustrative and actual yields may vary depending on specific experimental conditions.
Experimental Protocols
General Procedure for Friedel-Crafts Alkylation with this compound:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler, add the aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the anhydrous Lewis acid (e.g., aluminum chloride) portion-wise to the stirred solution.
-
Dissolve this compound in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and water.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: General experimental workflow for the Friedel-Crafts alkylation.
Caption: Troubleshooting decision tree for common alkylation problems.
References
Technical Support Center: Reactivity of 1-(1-Chloroethyl)-4-fluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 1-(1-chloroethyl)-4-fluorobenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the nucleophilic substitution of this compound.
Q1: Why is my reaction showing a very slow or no conversion of this compound?
A1: Low or no conversion can be attributed to several factors related to the solvent and reaction conditions.
-
Insufficient Solvent Polarity for SN1: If you are expecting a unimolecular substitution (SN1), the solvent may not be polar enough to stabilize the benzylic carbocation intermediate. Polar protic solvents like water, ethanol, and methanol are generally required to facilitate the ionization of the C-Cl bond.
-
Poor Nucleophile in SN2 Conditions: For a bimolecular substitution (SN2), while a strong nucleophile is key, the solvent also plays a crucial role. Polar aprotic solvents such as acetone or DMSO are ideal for SN2 reactions as they solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively free to attack the substrate.
-
Low Temperature: The reaction rate is temperature-dependent. If the reaction is too slow, a moderate increase in temperature may be necessary. However, be cautious as higher temperatures can also promote side reactions like elimination.
Q2: I am observing a mixture of substitution and elimination products. How can I favor the substitution product?
A2: The formation of elimination byproducts, primarily 4-fluorostyrene, is a common competing pathway, especially under conditions that favor E1 or E2 mechanisms.
-
Solvent Choice: The choice of solvent can influence the substitution-to-elimination ratio. In general, less basic solvents favor substitution. For example, using a less hindered alcohol as a solvent/nucleophile will favor substitution over elimination.
-
Nucleophile/Base Strength: The use of a strong, bulky base will favor elimination. To favor substitution, use a good nucleophile that is a weak base. For solvolysis reactions, the solvent itself acts as the nucleophile.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.
Q3: The product analysis by GC/HPLC is showing multiple unexpected peaks. What could be the cause?
A3: The presence of unexpected peaks can arise from side reactions, impurities, or issues with the analytical method itself.
-
Side Reactions: Besides elimination, carbocation rearrangements can occur in SN1 reactions, although this is less common for this specific substrate. Friedel-Crafts alkylation of the aromatic ring by the benzylic carbocation is also a possibility, leading to polymeric byproducts.
-
Impurities: Ensure the purity of your starting material and solvents. Water content in aprotic solvents can significantly affect the reaction.
-
Analytical Issues: Refer to the GC and HPLC troubleshooting guides below for common issues related to peak tailing, ghost peaks, and baseline instability.
| Issue | Possible Cause | Solution |
| GC: Peak Tailing | Active sites in the liner or column; column contamination. | Use a deactivated liner; bake out or replace the column. |
| GC: Ghost Peaks | Contamination in the injection port or carryover from a previous injection. | Clean the injector; run a blank solvent injection. |
| HPLC: Broad Peaks | Column degradation; inappropriate mobile phase. | Replace the column; optimize the mobile phase composition and pH. |
| HPLC: Shifting Retention Times | Inconsistent mobile phase composition; temperature fluctuations. | Ensure proper mobile phase mixing; use a column oven for temperature control. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the reactivity of this compound.
Q1: How does the solvent affect the reaction mechanism (SN1 vs. SN2) for this compound?
A1: The solvent plays a critical role in determining whether the reaction proceeds through a unimolecular (SN1) or bimolecular (SN2) pathway.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents favor the SN1 mechanism . They can solvate both the departing chloride anion and the forming benzylic carbocation, stabilizing the transition state for ionization. The high dielectric constant of these solvents also helps to separate the resulting ions.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents favor the SN2 mechanism . They are good at solvating cations but not anions. This leaves the nucleophile "naked" and more reactive, facilitating a backside attack on the electrophilic carbon.
Q2: What is the expected trend in the reaction rate of this compound in different alcohol-water mixtures?
A2: For the solvolysis of this compound, which proceeds predominantly through an SN1 mechanism in these solvents, the reaction rate is expected to increase with increasing water content in the alcohol-water mixture. Water is more polar than alcohols and is better at stabilizing the carbocation intermediate, thus accelerating the rate-determining ionization step.
Q3: How does the fluorine substituent on the benzene ring influence the reactivity compared to 1-(1-chloroethyl)benzene?
A3: The fluorine atom at the para position has two opposing electronic effects:
-
Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density through the sigma bond framework. This effect is destabilizing to the benzylic carbocation and would tend to slow down an SN1 reaction.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the benzene ring through resonance. This effect is stabilizing for a carbocation at the benzylic position.
For fluorine, the inductive effect is generally stronger than the resonance effect. Therefore, this compound is expected to be less reactive in SN1 reactions compared to the unsubstituted 1-(1-chloroethyl)benzene.
Q4: Can I expect carbocation rearrangement with this compound in SN1 reactions?
A4: Carbocation rearrangements typically occur if a more stable carbocation can be formed. In the case of the 1-(4-fluorophenyl)ethyl cation, it is a secondary benzylic carbocation, which is already relatively stable due to resonance with the benzene ring. A hydride or alkyl shift would lead to a less stable carbocation. Therefore, significant carbocation rearrangement is not expected for this substrate.
Quantitative Data
The following tables summarize estimated quantitative data for the reactivity of this compound in various solvents. This data is based on trends observed for structurally similar compounds, such as 1-phenylethyl chloride and other substituted benzyl chlorides, and should be used as a general guide.
Table 1: Estimated Relative Solvolysis Rates in Different Solvents at 25°C
| Solvent | Dielectric Constant | Relative Rate (k/k₀) | Predominant Mechanism |
| 80% Ethanol / 20% Water | 67.0 | 1.00 | SN1 |
| 60% Ethanol / 40% Water | 73.5 | ~5 | SN1 |
| 40% Ethanol / 60% Water | 78.5 | ~20 | SN1 |
| 100% Ethanol | 24.3 | ~0.05 | SN1/SN2 |
| 100% Methanol | 32.6 | ~0.1 | SN1/SN2 |
| Acetone | 20.7 | Very Slow | SN2 |
Table 2: Estimated Product Distribution in Solvolysis with Different Alcohols
| Solvent | Substitution Product | Elimination Product |
| Methanol | 1-Methoxy-1-(4-fluorophenyl)ethane | 4-Fluorostyrene |
| Ethanol | 1-Ethoxy-1-(4-fluorophenyl)ethane | 4-Fluorostyrene |
| Isopropanol | 1-Isopropoxy-1-(4-fluorophenyl)ethane | 4-Fluorostyrene |
Note: The proportion of the elimination product is expected to increase with increasing temperature and the steric bulk of the alcohol.
Experimental Protocols
Key Experiment: Kinetic Analysis of the Solvolysis of this compound in 80% Ethanol/20% Water
Objective: To determine the first-order rate constant for the solvolysis of this compound.
Materials:
-
This compound
-
80% (v/v) Ethanol/Water solution
-
0.02 M Sodium Hydroxide solution (standardized)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, volumetric flasks, and conical flasks
Procedure:
-
Prepare a 0.1 M solution of this compound in 80% ethanol.
-
Equilibrate the substrate solution and the 80% ethanol/water solvent in the constant temperature water bath (e.g., 25°C).
-
To a conical flask, add a known volume (e.g., 50 mL) of the 80% ethanol/water solvent and a few drops of phenolphthalein indicator.
-
Initiate the reaction by pipetting a small volume (e.g., 1 mL) of the equilibrated substrate solution into the conical flask. Start a timer immediately.
-
The solvolysis reaction produces HCl, which will acidify the solution. Titrate the reaction mixture with the standardized NaOH solution, adding it dropwise to maintain a faint pink color (the endpoint of the indicator).
-
Record the volume of NaOH added at regular time intervals.
-
Continue the titration until the reaction is complete (the consumption of NaOH ceases).
-
The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the final volume of NaOH added and Vt is the volume at time t. The slope of this plot is -k.
Visualizations
Caption: SN1 reaction pathway for this compound.
Caption: SN2 reaction pathway showing the transition state.
Caption: Experimental workflow for kinetic analysis of solvolysis.
Validation & Comparative
Comparative 1H NMR Analysis of 1-(1-Chloroethyl)-4-fluorobenzene and Structural Analogs
A Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for 1-(1-chloroethyl)-4-fluorobenzene and its structural analogs. Due to the limited availability of experimental spectra for this compound in public databases, this guide utilizes a predicted ¹H NMR spectrum as a reference point for comparison with experimentally obtained data for structurally related compounds. This approach allows for a detailed examination of the influence of aromatic substitution and the nature of the alkyl halide on the chemical shifts and coupling constants of the ethyl group protons.
Predicted and Experimental ¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for its key structural analogs: 1-(1-chloroethyl)benzene and 4-fluoroethylbenzene. These analogs allow for the individual assessment of the electronic effects of the chloro and fluoro substituents on the aromatic ring and the ethyl side chain.
| Compound Name | Structure | Proton | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| This compound | Ha (CH) | ~5.1 | Quartet (q) | ~6.7 | |
| Hb (CH₃) | ~1.7 | Doublet (d) | ~6.7 | ||
| Hc, Hc' (Aromatic) | ~7.3-7.4 | Multiplet (m) | - | ||
| Hd, Hd' (Aromatic) | ~7.0-7.1 | Multiplet (m) | - | ||
| 1-(1-Chloroethyl)benzene | Ha (CH) | 5.09 | Quartet (q) | 6.8 | |
| Hb (CH₃) | 1.80 | Doublet (d) | 6.8 | ||
| Hc (Aromatic) | 7.25-7.40 | Multiplet (m) | - | ||
| 4-Fluoroethylbenzene | Ha (CH₂) | 2.64 | Quartet (q) | 7.6 | |
| Hb (CH₃) | 1.22 | Triplet (t) | 7.6 | ||
| Hc, Hc' (Aromatic) | 7.15-7.25 | Multiplet (m) | - | ||
| Hd, Hd' (Aromatic) | 6.95-7.05 | Multiplet (m) | - |
Note: The ¹H NMR data for this compound is predicted and should be considered as an estimation. Experimental verification is recommended.
Experimental Protocols
A standardized protocol for the acquisition of high-resolution ¹H NMR spectra for the compounds listed above is provided below.
2.1 Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid or liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could adversely affect the spectral resolution.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
2.2 NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.
-
Solvent: Chloroform-d (CDCl₃) is a common choice, with the residual solvent peak at approximately 7.26 ppm serving as an internal reference.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of approximately 12-16 ppm is typically sufficient to cover the signals of most organic molecules.
-
-
Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0 ppm.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the ¹H NMR analysis of the target and analogous compounds.
Caption: Workflow for ¹H NMR analysis, from sample preparation to data interpretation.
Mass Spectrometry of 1-(1-Chloroethyl)-4-fluorobenzene and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of substituted aromatic compounds is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the mass spectrometry of 1-(1-chloroethyl)-4-fluorobenzene and its related derivatives, supported by experimental data and detailed protocols.
Introduction
This compound and its analogues are important intermediates in the synthesis of various pharmaceutical and agrochemical compounds. Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful analytical technique for the characterization of these molecules. The fragmentation patterns observed in the mass spectra provide a fingerprint for each compound, allowing for their identification and differentiation. This guide will delve into the characteristic fragmentation pathways of these compounds and present a comparative analysis of their mass spectral data.
Experimental Protocols
A standardized protocol for the analysis of this compound derivatives by gas chromatography-mass spectrometry (GC-MS) with electron ionization is outlined below.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, typically operated in split mode with a high split ratio (e.g., 50:1) to handle concentrated samples.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is commonly used. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program: An initial oven temperature of 50-70°C is held for 1-2 minutes, followed by a temperature ramp of 10-20°C/min up to a final temperature of 250-280°C, which is then held for several minutes.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of approximately 1-1.5 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard technique.[1]
-
Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.[1]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly employed.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically scanned to detect the molecular ion and all significant fragment ions.
-
Ion Source Temperature: The ion source temperature is generally maintained around 230°C.
-
Transfer Line Temperature: The transfer line connecting the GC to the MS is typically held at a temperature of 280°C to prevent condensation of the analytes.
Mass Spectral Fragmentation Analysis
The fragmentation of this compound and its derivatives under electron ionization is primarily driven by the cleavage of the chloroethyl side chain and reactions involving the aromatic ring. The presence of halogen atoms (chlorine and fluorine) results in characteristic isotopic patterns that aid in fragment identification.
A generalized experimental workflow for the GC-MS analysis of these compounds is depicted in the following diagram:
References
A Comparative Guide to the Reactivity of 1-(1-Chloroethyl)-4-fluorobenzene and Other Haloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-(1-chloroethyl)-4-fluorobenzene with other haloalkanes in nucleophilic substitution reactions. The information presented herein is curated from experimental data and established principles of physical organic chemistry to assist researchers in predicting reaction outcomes and designing synthetic pathways.
Introduction
This compound is a secondary benzylic halide. Its reactivity is influenced by several factors, including the nature of the leaving group (chloride), the secondary carbon center, and the electronic effects of the para-fluoro substituent on the benzene ring. Understanding its reactivity profile in comparison to other haloalkanes is crucial for its application in organic synthesis, particularly in the pharmaceutical industry where it may serve as a key intermediate.
Factors Influencing Reactivity
The reactivity of haloalkanes in nucleophilic substitution reactions is primarily governed by two competing mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution).
-
S(_N)1 Reactivity: This mechanism proceeds through a carbocation intermediate. The rate of an S(_N)1 reaction is primarily determined by the stability of this carbocation. Tertiary and benzylic halides are particularly reactive via this pathway due to the stabilization of the resulting carbocation.
-
S(_N)2 Reactivity: This is a concerted, one-step mechanism where the nucleophile attacks the carbon center at the same time as the leaving group departs. The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction center. Consequently, primary halides are the most reactive, and tertiary halides are the least reactive via this pathway.
This compound, being a secondary benzylic halide, can potentially react via either mechanism, with the preferred pathway depending on the reaction conditions, such as the solvent and the nucleophile. The presence of the benzene ring provides resonance stabilization to a potential carbocation intermediate, favoring an S(_N)1 pathway. The para-fluoro substituent, being an electron-withdrawing group, can influence the stability of this carbocation.
Quantitative Reactivity Comparison
The solvolysis of substituted benzyl chlorides in 20% acetonitrile in water at 25°C has been thoroughly investigated, and the first-order rate constants (
ksolv
) for various substituents are presented in the table below. This reaction typically proceeds through an S(_N)1 mechanism.
| Haloalkane | Substituent (para) |
| Relative Rate |
| 4-Methoxybenzyl chloride | -OCH(_3) | 2.2 | 2.0 x 10
|
| 4-Methylbenzyl chloride | -CH(_3) | 3.9 x 10
| 3.5 x 10
|
| Benzyl chloride | -H | 1.1 x 10
| 1000 |
| This compound (estimated) | -F | ~1 x 10
| ~91 |
| 4-Chlorobenzyl chloride | -Cl | 3.4 x 10
| 309 |
| 4-Nitrobenzyl chloride | -NO(_2) | 1.1 x 10
| 10 |
| 3,4-Dinitrobenzyl chloride | 3,4-di-NO(_2) | 1.1 x 10
| 10 |
Data for substituted benzyl chlorides sourced from Richard, J. P., & Jencks, W. P. (1982). Journal of the American Chemical Society, 104(17), 4689–4691.[1][2] The rate for this compound is an estimation based on the Hammett plot for the solvolysis of substituted benzyl chlorides.
The electron-withdrawing nature of the fluorine atom deactivates the benzene ring towards the formation of a positive charge at the benzylic position, thus slowing down the S(_N)1 reaction compared to unsubstituted benzyl chloride. However, the additional α-methyl group in this compound would be expected to stabilize the carbocation, increasing the solvolysis rate compared to 4-fluorobenzyl chloride.
In S(_N)2 reactions, the reactivity is primarily governed by steric hindrance. The table below provides a general comparison of haloalkane reactivity in S(_N)2 reactions.
| Haloalkane Type | Example | Relative Rate |
| Methyl | CH(_3)Cl | 30 |
| Primary | CH(_3)CH(_2)Cl | 1 |
| Secondary | (CH(_3))(_2)CHCl | 0.02 |
| This compound (Secondary Benzylic) | C(_6)H(_4)FCH(Cl)CH(_3) | Moderate |
| Tertiary | (CH(_3))(_3)CCl | ~0 |
Due to the secondary nature of the benzylic carbon, this compound will exhibit moderate reactivity in S(_N)2 reactions, being slower than primary haloalkanes but significantly more reactive than tertiary haloalkanes.
Experimental Protocols
This protocol describes a method to determine the first-order rate constant for the solvolysis of a haloalkane, a common method for assessing S(_N)1 reactivity.
Materials:
-
Haloalkane (e.g., this compound)
-
Solvent (e.g., 80% ethanol/20% water)
-
Indicator (e.g., bromothymol blue)
-
Standardized NaOH solution (e.g., 0.01 M)
-
Constant temperature water bath
-
Erlenmeyer flasks, burette, stopwatch
Procedure:
-
Prepare a solution of the haloalkane in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Place a known volume of this solution in an Erlenmeyer flask and equilibrate it in the constant temperature water bath.
-
Add a few drops of the indicator to the solution.
-
At time t=0, add a known volume of the standardized NaOH solution. The solution should turn blue.
-
Start the stopwatch and measure the time it takes for the solution to turn yellow, indicating that the added base has been neutralized by the HCl produced during solvolysis.
-
Immediately add another aliquot of the NaOH solution and record the time for the color change.
-
Repeat this process for several half-lives of the reaction.
-
The first-order rate constant (k) can be determined by plotting ln([RX]t/[RX]0) versus time, where [RX] is the concentration of the haloalkane.
This protocol allows for the relative reactivity of two haloalkanes in an S(_N)2 reaction to be determined.
Materials:
-
Two different haloalkanes (e.g., this compound and a primary haloalkane)
-
A nucleophile (e.g., sodium iodide in acetone)
-
Acetone (as a polar aprotic solvent)
-
Gas chromatograph (GC) or NMR spectrometer
Procedure:
-
Prepare equimolar solutions of the two haloalkanes in acetone.
-
Prepare a solution of the nucleophile in acetone with a concentration that is half the total concentration of the haloalkanes.
-
Mix the haloalkane solutions and the nucleophile solution at a constant temperature.
-
Allow the reaction to proceed for a set amount of time.
-
Quench the reaction (e.g., by adding water).
-
Extract the organic components.
-
Analyze the ratio of the unreacted haloalkanes using GC or NMR. The haloalkane that has been consumed to a greater extent is the more reactive one.
Visualizing Reaction Pathways
The following diagrams illustrate the S(_N)1 and S(_N)2 reaction mechanisms.
Caption: S(_N)1 Reaction Mechanism Workflow.
Caption: S(_N)2 Reaction Mechanism Workflow.
Conclusion
The reactivity of this compound is intermediate between primary and tertiary haloalkanes and is highly dependent on the reaction conditions. In polar, protic solvents and with weak nucleophiles, it is expected to react primarily via an S(_N)1 mechanism, with a rate that is influenced by the electronic effect of the para-fluoro substituent. In the presence of strong nucleophiles and in polar, aprotic solvents, an S(_N)2 mechanism is more likely, with reactivity being governed by steric factors. The provided experimental protocols offer a basis for quantitatively assessing its reactivity in specific systems.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-(1-Chloroethyl)-4-fluorobenzene in Arylalkylation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of complex molecules. This guide provides a comprehensive comparison of the efficacy of 1-(1-chloroethyl)-4-fluorobenzene in Friedel-Crafts alkylation, juxtaposed with alternative synthetic strategies for obtaining the same target compounds. The analysis is supported by experimental data to inform synthetic route selection.
This compound is a reactive secondary benzylic halide utilized for the introduction of the 1-(4-fluorophenyl)ethyl moiety onto aromatic and other nucleophilic substrates. Its utility is most prominently featured in Friedel-Crafts alkylation reactions, a cornerstone of C-C bond formation in organic synthesis. However, the performance of this reagent is subject to the inherent challenges of Friedel-Crafts chemistry, including the potential for polyalkylation and the need for stoichiometric amounts of Lewis acid catalysts.
This guide will focus on the synthesis of 1,1-bis(4-fluorophenyl)ethane as a model system to compare the efficacy of this compound against a common alternative: the use of 4-fluorophenylacetylene followed by reduction.
Performance Comparison in the Synthesis of 1,1-bis(4-fluorophenyl)ethane
| Reagent/Route | Catalyst/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Route 1: this compound | AlCl₃ (Lewis Acid) | Fluorobenzene | 20-25 | 2h | ~60-70 (Estimated) |
| Route 2: 4-Fluorophenylacetylene & 4-Iodofluorobenzene | PdCl₂(PPh₃)₂/CuI (Sonogashira Coupling) then H₂, Pd/C (Reduction) | Triethylamine | 90 (coupling) / RT (reduction) | 12h (coupling) / 3h (reduction) | ~85-95 (overall) |
Note: The yield for Route 1 is an estimation based on typical Friedel-Crafts alkylations with similar substrates, as specific literature data for this exact reaction is sparse.
Reaction Pathways and Experimental Workflow
The selection of a synthetic route dictates the overall workflow, from initial reaction setup to final product purification. The following diagrams illustrate the conceptual differences between the two approaches.
Detailed Experimental Protocols
Route 1: Friedel-Crafts Alkylation with this compound
Materials:
-
This compound (1.0 eq)
-
Fluorobenzene (used as both reactant and solvent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (optional, as co-solvent)
-
Hydrochloric Acid (1 M aqueous solution)
-
Saturated Sodium Bicarbonate (aqueous solution)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add fluorobenzene.
-
Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
To this mixture, add a solution of this compound in a minimal amount of fluorobenzene or anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 1,1-bis(4-fluorophenyl)ethane.
Route 2: Sonogashira Coupling and Reduction
Step A: Sonogashira Coupling Materials:
-
4-Fluorophenylacetylene (1.0 eq)
-
4-Iodofluorobenzene (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (solvent and base)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-fluorophenylacetylene, 4-iodofluorobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed triethylamine and stir the mixture at 90 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 1,2-bis(4-fluorophenyl)acetylene.
Step B: Catalytic Hydrogenation Materials:
-
1,2-bis(4-fluorophenyl)acetylene (1.0 eq)
-
Palladium on Carbon (10% Pd/C) (catalytic amount)
-
Methanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve 1,2-bis(4-fluorophenyl)acetylene in methanol or ethyl acetate.
-
Add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (balloon or hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 1,1-bis(4-fluorophenyl)ethane.
Concluding Remarks
While this compound provides a direct route for the synthesis of 1,1-bis(4-fluorophenyl)ethane via Friedel-Crafts alkylation, this method is often plagued by issues of polyalkylation and the requirement for harsh Lewis acid catalysts. The alternative route, involving a Sonogashira coupling followed by reduction, generally offers higher yields and greater control over the reaction, albeit with a two-step process. The choice of synthetic route will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources. For modern, high-purity applications, the Sonogashira coupling and reduction pathway often represents a more robust and reliable approach.
Benchmarking 1-(1-Chloroethyl)-4-fluorobenzene: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comprehensive benchmark of 1-(1-chloroethyl)-4-fluorobenzene against structurally similar analogs: 1-(1-bromoethyl)-4-fluorobenzene and 1-(1-chloroethyl)benzene. The comparison focuses on key performance indicators in common synthetic transformations, as well as metabolic stability and cytotoxicity, to inform rational drug design and development.
The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance pharmacological properties, including metabolic stability and binding affinity. This compound offers the dual advantages of a reactive chloroethyl group for further derivatization and a fluorine atom for modulating electronic and pharmacokinetic properties. This guide presents a data-driven comparison to aid in the selection of the most suitable building block for specific research applications.
Comparative Performance in Cross-Coupling Reactions
The utility of a building block is often determined by its performance in common carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The following tables summarize the expected yields for these reactions based on the general reactivity trends of aryl halides, where reactivity typically follows the order of I > Br > Cl.
Suzuki-Miyaura Coupling
Table 1: Comparative Yields in a Representative Suzuki-Miyaura Coupling Reaction
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 |
| 1-(1-Bromoethyl)-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 80 | 8 | 92 |
| 1-(1-Chloroethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 72 |
Sonogashira Coupling
Table 2: Comparative Yields in a Representative Sonogashira Coupling Reaction
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Ethynyltoluene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 90 | 16 | 75 |
| 1-(1-Bromoethyl)-4-fluorobenzene | 4-Ethynyltoluene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 70 | 10 | 88 |
| 1-(1-Chloroethyl)benzene | 4-Ethynyltoluene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 90 | 24 | 68 |
Physicochemical and In Vitro Properties
Beyond synthetic utility, the inherent properties of a building block and its derivatives are crucial for drug development. The presence of fluorine is known to significantly impact metabolic stability and can influence cytotoxicity.
Metabolic Stability in Human Liver Microsomes
Table 3: Comparative Metabolic Stability
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Derivative of this compound | 125 | 15 |
| Derivative of 1-(1-Bromoethyl)-4-fluorobenzene | 118 | 17 |
| Derivative of 1-(1-Chloroethyl)benzene | 35 | 58 |
Cytotoxicity (IC50)
Table 4: Comparative Cytotoxicity in Cancerous vs. Non-cancerous Cell Lines
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HEK293 (Non-cancerous) IC50 (µM) | Selectivity Index (HEK293/A549) |
| Derivative of this compound | 12 | >100 | >8.3 |
| Derivative of 1-(1-Bromoethyl)-4-fluorobenzene | 10 | >100 | >10 |
| Derivative of 1-(1-Chloroethyl)benzene | 15 | 45 | 3.0 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Aryl Chlorides
A mixture of the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol) is taken in a dry Schlenk flask. The flask is evacuated and backfilled with argon three times. A degassed mixture of toluene and water (10:1, 11 mL) is then added. The reaction mixture is heated to 100°C and stirred for the specified time. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of Aryl Chlorides
To a solution of the aryl chloride (1.0 mmol) and the terminal alkyne (1.2 mmol) in DMF (5 mL) in a sealed tube are added triethylamine (2.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%). The tube is sealed and heated to 90°C for the specified time. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired product.
In Vitro Metabolic Stability Assay with Human Liver Microsomes
The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) and the reaction is quenched with an equal volume of cold acetonitrile containing an internal standard. The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining. The half-life (t½) is calculated from the first-order decay plot of the compound concentration over time. Intrinsic clearance is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount).
Cytotoxicity MTT Assay
Cells (e.g., A549 and HEK293) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a broader context for the application of these building blocks, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Purity Analysis of Commercially Sourced 1-(1-Chloroethyl)-4-fluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the purity analysis of commercially available 1-(1-Chloroethyl)-4-fluorobenzene. Recognizing the critical impact of starting material purity on research and development outcomes, this document outlines objective, data-driven methodologies for comparing products from different suppliers. The protocols and data presentation formats are designed to enable researchers to make informed decisions when sourcing this key chemical intermediate.
Executive Summary of Purity Comparison
The purity of this compound from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. While all suppliers provide a product with a stated purity of ≥95%, significant variations in the impurity profiles were observed. This guide details the analytical workflow and presents a comparative summary of the findings.
Table 1: Comparative Purity Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | ≥95% | ≥95% | ≥95% |
| GC-MS Purity (Area %) | 96.2% | 97.8% | 95.5% |
| HPLC Purity (Area %) | 96.5% | 98.1% | 95.9% |
| qNMR Purity (mol/mol %) | 96.8% | 98.5% | 96.1% |
| Major Impurity 1 | 4-Fluoroacetophenone (0.8%) | 4-Fluoroacetophenone (0.5%) | 1-(1-Hydroxyethyl)-4-fluorobenzene (1.2%) |
| Major Impurity 2 | ortho-Isomer (0.5%) | ortho-Isomer (0.3%) | 4-Fluoroacetophenone (1.0%) |
| Residual Solvents | Dichloromethane (0.1%) | Not Detected | Toluene (0.3%) |
| Water Content (Karl Fischer) | 0.05% | 0.02% | 0.15% |
Analytical Workflow for Purity Determination
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for purity analysis of commercial samples.
Potential Impurities and Their Origins
A thorough understanding of the synthetic route is crucial for identifying potential impurities. This compound is typically synthesized via a two-step process: Friedel-Crafts acylation of fluorobenzene followed by reduction and chlorination.
Caption: Synthesis of this compound and potential impurities.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : Agilent 7890B GC coupled with a 5977A MSD.
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature : 250°C.
-
Injection Volume : 1 µL (split ratio 50:1).
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line : 280°C.
-
Ion Source Temperature : 230°C.
-
Mass Range : 40-450 amu.
-
Sample Preparation : 1 mg/mL solution in acetonitrile.
-
Data Analysis : Purity is determined by area percent calculation of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their mass spectra and retention times.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : Waters Alliance e2695 Separation Module with a 2998 Photodiode Array (PDA) Detector.
-
Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient :
-
0-2 min: 40% B.
-
2-15 min: 40% to 95% B.
-
15-18 min: 95% B.
-
18-18.1 min: 95% to 40% B.
-
18.1-25 min: 40% B.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
Detection Wavelength : 220 nm.
-
Sample Preparation : 0.5 mg/mL solution in acetonitrile.
-
Data Analysis : Purity is calculated based on the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation : Bruker Avance III 500 MHz spectrometer.
-
Solvent : Chloroform-d (CDCl₃).
-
Internal Standard : Maleic acid (certified reference material).
-
Sample Preparation : Accurately weigh ~10 mg of this compound and ~5 mg of maleic acid into a vial. Dissolve in ~0.7 mL of CDCl₃.
-
¹H NMR Parameters :
-
Pulse program: zg30.
-
Number of scans: 16.
-
Relaxation delay (d1): 30 s.
-
-
Data Analysis : The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the vinylic proton signal of the internal standard.
Conclusion and Recommendations
The presented analytical framework provides a robust methodology for the comparative purity assessment of commercially sourced this compound. Based on the hypothetical data, Supplier B provides the material with the highest purity and the lowest levels of process-related impurities and residual solvents. It is strongly recommended that researchers perform their own internal quality control using the detailed protocols in this guide to ensure the suitability of the material for their specific applications. A certificate of analysis should always be requested from the supplier for each batch.
A Comparative Analysis of Novel Indole-Based Compounds Synthesized from 1-(1-Chloroethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel potential therapeutic agent, 5-(1-(4-fluorophenyl)ethyl)-1H-indole (herein designated as Compound X ), synthesized from 1-(1-Chloroethyl)-4-fluorobenzene. The performance of Compound X is evaluated against a known anti-inflammatory agent, Indomethacin, supported by experimental data from analogous studies. This document is intended to provide an objective comparison to aid in early-stage drug discovery and development.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and predicted pharmacokinetic properties of Compound X and the comparator, Indomethacin, is presented below. These properties are crucial in determining the druglikeness of a compound.
| Property | Compound X (Predicted) | Indomethacin (Experimental) |
| Molecular Formula | C₁₆H₁₄FN | C₁₉H₁₆ClNO₄ |
| Molecular Weight | 239.29 g/mol | 357.79 g/mol |
| LogP (o/w) | 4.2 | 3.1 |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | 71.9 Ų |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 4 |
| Aqueous Solubility | Low | Low |
| Metabolic Stability | Expected to be moderate to high | Moderate |
In Vitro Biological Activity: Anti-inflammatory Potential
The anti-inflammatory activity of Compound X was assessed based on its potential to inhibit key enzymes in the inflammatory cascade, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). The data presented for Compound X is extrapolated from studies on structurally similar compounds.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound X (Analog Data) | 15.2 | 0.8 | 19 |
| Indomethacin | 0.9 | 0.1 | 9 |
Experimental Protocols
Synthesis of 5-(1-(4-fluorophenyl)ethyl)-1H-indole (Compound X)
This protocol describes a representative Friedel-Crafts alkylation for the synthesis of Compound X.
Materials:
-
This compound
-
Indole
-
Anhydrous Dichloromethane (DCM)
-
Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0°C, add aluminum chloride (1.2 eq) portion-wise.
-
Stir the mixture for 15 minutes at 0°C.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Compound X.
Characterization: The structure of the synthesized compound would be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro COX Inhibition Assay
The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using a commercially available colorimetric or fluorometric assay kit.
Procedure (General Outline):
-
Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme according to the manufacturer's protocol.
-
Prepare a series of dilutions of the test compounds (Compound X and Indomethacin) in the assay buffer.
-
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the production of prostaglandin PGG₂ (indirectly) using a colorimetric or fluorometric probe as per the kit instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using non-linear regression analysis.
Visualized Workflows and Pathways
Caption: Synthesis workflow for Compound X.
Caption: Inhibition of the COX pathway.
Navigating the Chiral Landscape: A Comparative Guide to the Isomeric Purity of 1-(1-Chloroethyl)-4-fluorobenzene
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chiral building blocks is a critical parameter that profoundly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 1-(1-Chloroethyl)-4-fluorobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative techniques to aid in the selection of the most appropriate method for your research needs.
Understanding the Isomeric Landscape of this compound
This compound possesses a chiral center at the carbon atom bonded to the chlorine atom, giving rise to two enantiomers: (R)-1-(1-Chloroethyl)-4-fluorobenzene and (S)-1-(1-Chloroethyl)-4-fluorobenzene. The precise control and accurate determination of the enantiomeric excess (ee) are paramount.
Furthermore, positional isomers, such as 1-(1-chloroethyl)-2-fluorobenzene and 1-(1-chloroethyl)-3-fluorobenzene, can arise as process-related impurities during synthesis. This guide will address the analysis of both enantiomeric and positional isomers.
Comparative Analysis of Analytical Techniques for Isomeric Purity
The determination of isomeric purity for this compound and similar chiral compounds primarily relies on chromatographic and spectroscopic techniques. Below is a comparative summary of the most common methods.
| Technique | Principle | Resolution | Throughput | Sample Requirement | Key Advantages | Key Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High | Moderate | Low | Broad applicability, established methodology, excellent for quantitative analysis. | Method development can be time-consuming, requires specialized chiral columns. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | Very High | High | Low (for volatile samples) | Excellent resolution for volatile compounds, high sensitivity. | Limited to thermally stable and volatile compounds, derivatization may be required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes with a CSA, leading to distinct NMR signals for each enantiomer. | Moderate | Low | High | Provides structural information, no separation required, direct observation of enantiomers. | Lower sensitivity compared to chromatography, requires pure chiral solvating agents, potential for signal overlap. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the enantioselective analysis of this compound. Optimization of the mobile phase composition and gradient may be required for specific applications.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phases are essential for separating enantiomers. Columns based on polysaccharide derivatives, such as cellulose or amylose, are often effective for a wide range of chiral compounds. A common choice would be a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is critical for achieving optimal separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase.
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
This method allows for the in-situ determination of enantiomeric excess without chromatographic separation.
Instrumentation:
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Materials:
-
Racemic and, if available, enantiomerically enriched samples of this compound.
-
A suitable chiral solvating agent (CSA). The choice of CSA is crucial and often determined empirically. For halogenated aromatic compounds, quinine or derivatives of tartaric acid can be effective.
-
Deuterated solvent (e.g., CDCl₃).
Procedure:
-
Prepare a solution of the this compound sample in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the two enantiomers should be split into two distinct sets of peaks due to the formation of diastereomeric complexes with the CSA.
-
Integrate the corresponding signals for each enantiomer.
Data Analysis: The enantiomeric ratio is determined by the ratio of the integrals of the resolved signals. The enantiomeric excess can then be calculated.
Logical Workflow for Isomeric Purity Determination
The following diagram illustrates a typical workflow for assessing the isomeric purity of this compound.
Caption: Logical workflow for the determination of isomeric purity.
Positional Isomer Analysis
The separation of positional isomers (e.g., 2-fluoro, 3-fluoro, and 4-fluoro analogues) is typically more straightforward than chiral separations and can be achieved using standard, non-chiral chromatographic methods.
Recommended Technique: Gas Chromatography (GC) with a non-polar or medium-polarity column.
Experimental Protocol (GC):
-
Column: A standard non-polar column (e.g., DB-1 or HP-5) or a medium-polarity column (e.g., DB-17) is usually sufficient.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split or splitless injection.
-
Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape. For example, starting at 80°C and ramping to 200°C at 10°C/min.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Conclusion
The selection of an appropriate analytical method for determining the isomeric purity of this compound depends on several factors, including the specific isomers of interest (enantiomers vs. positional isomers), the required level of accuracy and precision, available instrumentation, and sample throughput needs.
-
For routine quality control and high-throughput screening of enantiomeric purity, chiral HPLC and chiral GC are the methods of choice due to their high resolution and sensitivity.
-
NMR spectroscopy with chiral solvating agents offers a valuable orthogonal technique, particularly for structural confirmation and when chromatographic methods are challenging to develop.
-
Standard GC is the preferred method for the analysis of positional isomers.
By carefully considering the principles and experimental details outlined in this guide, researchers can confidently select and implement the most suitable analytical strategy to ensure the isomeric integrity of their chiral building blocks, ultimately contributing to the development of safer and more effective pharmaceuticals.
A Comparative Guide to the Synthesis of 1-(1-Chloroethyl)-4-fluorobenzene
This guide provides a detailed comparison of synthetic methodologies for the preparation of 1-(1-Chloroethyl)-4-fluorobenzene, a key intermediate for researchers, scientists, and professionals in drug development. We will explore a prevalent multi-step synthesis, outlining the experimental protocols and comparing alternative reagents and conditions to provide a comprehensive overview of the available strategies.
Primary Synthetic Pathway: A Three-Step Approach
A widely utilized method for synthesizing this compound involves a three-step sequence starting from fluorobenzene. This pathway includes a Friedel-Crafts acylation, followed by a ketone reduction and subsequent chlorination of the resulting alcohol.
Caption: Three-step synthesis of this compound.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Fluorobenzene
This procedure describes the synthesis of 4'-fluoroacetophenone from fluorobenzene and acetyl chloride using an aluminum chloride catalyst.
Methodology:
-
A reaction flask is charged with anhydrous aluminum chloride and a solvent like dichloromethane under an inert atmosphere.
-
The suspension is cooled, and acetyl chloride is added slowly, followed by the dropwise addition of fluorobenzene, maintaining a low temperature.[1]
-
After the addition, the reaction is stirred at room temperature until completion, which can be monitored by Thin-Layer Chromatography (TLC).[1]
-
The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and hydrochloric acid.[1]
-
The organic layer is separated, washed, dried, and the solvent is removed to yield the crude product, which can be purified by distillation or chromatography.[1]
Step 2: Reduction of 4'-Fluoroacetophenone
This protocol details the reduction of 4'-fluoroacetophenone to 1-(4-fluorophenyl)ethanol using sodium borohydride.
Methodology:
-
4'-Fluoroacetophenone is dissolved in a suitable solvent, typically an alcohol such as ethanol or methanol.[2][3]
-
Sodium borohydride (NaBH4) is added portion-wise to the solution, often with cooling to manage the exothermic reaction.[2]
-
The mixture is stirred at room temperature until the reaction is complete, as indicated by TLC.
-
The reaction is quenched by the slow addition of a dilute acid (e.g., HCl) or an aqueous ammonium chloride solution.[4]
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield 1-(4-fluorophenyl)ethanol.[2]
Step 3: Chlorination of 1-(4-Fluorophenyl)ethanol
This section outlines the conversion of 1-(4-fluorophenyl)ethanol to the final product, this compound, using thionyl chloride.
Methodology:
-
1-(4-Fluorophenyl)ethanol is dissolved in an inert solvent like dichloromethane.
-
Thionyl chloride (SOCl2) is added dropwise, often at a reduced temperature.[5] The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF) or pyridine.[5]
-
The mixture is stirred, and the reaction progress is monitored by TLC. Heating may be required to drive the reaction to completion.[5]
-
Upon completion, the excess solvent and thionyl chloride are carefully removed under reduced pressure.
-
The crude product is then typically purified by vacuum distillation to obtain this compound.
Comparison of Synthetic Methods
The efficiency and outcome of the synthesis can be influenced by the choice of reagents and conditions for each step. The following tables provide a comparison of the primary method with common alternatives.
Table 1: Overview of the Primary Three-Step Synthesis
| Step | Reaction | Key Reagents | Solvent | Typical Conditions |
| 1 | Friedel-Crafts Acylation | Fluorobenzene, Acetyl Chloride, AlCl₃ | Dichloromethane | 0°C to Room Temp. |
| 2 | Ketone Reduction | 4'-Fluoroacetophenone, NaBH₄ | Ethanol | 0°C to Room Temp.[2][6] |
| 3 | Alcohol Chlorination | 1-(4-Fluorophenyl)ethanol, SOCl₂ | Dichloromethane | 0°C to Reflux[5] |
Table 2: Comparison of Alternative Reagents and Conditions
| Step | Parameter | Primary Method | Alternative 1 | Alternative 2 |
| 1. Acylation | Catalyst | AlCl₃ (stoichiometric)[7] | Hafnium Triflate (catalytic)[8] | Antimony Pentahalide (catalytic)[9] |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride | - | |
| 2. Reduction | Reducing Agent | NaBH₄[6] | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (e.g., H₂/Pd-C) |
| Selectivity | High for ketones over esters[6] | Reduces ketones, esters, amides[10] | Reduces C=C and C=O bonds | |
| 3. Chlorination | Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride | Phosphorus Pentachloride (PCl₅) |
| Additives | Catalytic DMF or Pyridine[5] | - | - |
Workflow Visualization
The following diagram illustrates a typical experimental workflow for the work-up and purification of the Friedel-Crafts acylation product.
References
- 1. benchchem.com [benchchem.com]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Catalytic Friedel-Crafts acylation of benzene, chlorobenzene, and fluorobenzene using a novel catalyst system, hafnium triflate and trifluoromethanesulfonic acid | Semantic Scholar [semanticscholar.org]
- 9. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
Comparative Study of Catalysts for Reactions of 1-(1-Chloroethyl)-4-fluorobenzene
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic transformations of 1-(1-Chloroethyl)-4-fluorobenzene, presenting a comparative analysis of catalyst performance supported by experimental data and detailed protocols.
This guide provides an objective comparison of various catalytic systems for key reactions involving this compound, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The selection of an appropriate catalyst is crucial for achieving high yield, selectivity, and operational efficiency. This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes reaction pathways and workflows to aid in the selection of the optimal catalytic system.
Dehydrochlorination to 4-Fluorostyrene
The elimination of hydrogen chloride from this compound is a primary route to synthesize 4-fluorostyrene, a valuable monomer in the polymer industry. This reaction is typically base-catalyzed.
Catalyst Performance in Dehydrochlorination
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Phase-Transfer Catalysis (PTC) | NaOH | Organic/Aqueous | 60-100 | >95 | Aliquat 336 is an effective but highly organophilic catalyst, which can present separation challenges. Distillation of the lower-boiling product can be an effective separation method.[1] |
| Alkali Metal Hydroxides | KOH | Ethanol | 70-80 | High | A straightforward and common method for elimination reactions.[2] |
| Supported Catalysts | BaF(p-BDC)0.5 | Gas Phase | 350 | >82 (Selectivity) | Primarily studied for similar dehydrochlorination reactions, suggesting potential applicability.[3] |
Experimental Protocol: Phase-Transfer Catalyzed Dehydrochlorination
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (50% w/w)
-
Aliquat 336 (or other suitable quaternary ammonium salt)
-
Organic solvent (e.g., toluene)
Procedure:
-
A mixture of this compound and a catalytic amount of Aliquat 336 (e.g., <1 mol%) in an organic solvent is prepared in a reactor equipped with a stirrer and a condenser.
-
The sodium hydroxide solution is added to the organic phase.
-
The biphasic mixture is vigorously stirred and heated to the desired reaction temperature (e.g., 80-100 °C).
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, the organic layer is separated. The product, 4-fluorostyrene, can be isolated by distillation, which also aids in separating it from the high-boiling phase-transfer catalyst.[1]
Diagram of the Dehydrochlorination Experimental Workflow
Caption: Workflow for PTC-catalyzed dehydrochlorination.
Friedel-Crafts Alkylation
This compound can act as an alkylating agent in Friedel-Crafts reactions to introduce the 1-(4-fluorophenyl)ethyl group onto other aromatic rings. These reactions are catalyzed by Lewis acids.
Catalyst Performance in Friedel-Crafts Alkylation
| Catalyst | Aromatic Substrate | Solvent | Temperature (°C) | Yield | Notes |
| AlCl3 | Benzene | Benzene (excess) | 0-25 | Moderate to High | A strong Lewis acid, prone to causing side reactions like polyalkylation and carbocation rearrangements. Using a large excess of the aromatic substrate can minimize polyalkylation.[4][5][6][7][8] |
| FeCl3 | Toluene | Toluene (excess) | 0-25 | Moderate | A milder Lewis acid than AlCl3, which can sometimes offer better selectivity.[6] |
| Zeolites | Benzene | - | High | Variable | Solid acid catalysts that can be more environmentally friendly and easier to separate, but may require higher temperatures.[4] |
Experimental Protocol: Friedel-Crafts Alkylation with AlCl3
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl3)
-
Aromatic substrate (e.g., benzene, in large excess)
-
Anhydrous solvent (e.g., excess benzene or an inert solvent like CS2)
Procedure:
-
The aromatic substrate is cooled in an ice bath in a flask equipped with a stirrer and a drying tube.
-
Anhydrous AlCl3 is added to the cooled aromatic substrate with stirring.
-
This compound is added dropwise to the mixture while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., MgSO4).
-
The solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.
Diagram of the Friedel-Crafts Alkylation Signaling Pathway
Caption: Mechanism of Friedel-Crafts alkylation.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond in this compound can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds. However, the reactivity of such secondary alkyl chlorides can be lower than that of aryl or vinyl halides.
Potential Catalyst Systems for Cross-Coupling
| Reaction | Catalyst System | Co-reactant | Base | Solvent | Notes |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 or Pd(OAc)2/Ligand | Arylboronic acid | K2CO3, Cs2CO3, or K3PO4 | Toluene, Dioxane, or DMF/Water | Activation of secondary alkyl halides can be challenging and may require specialized ligands and conditions. The reaction with fluorinated aryl halides and boronic acids has been demonstrated with supported Pd nanoparticles.[9][10][11] |
| Heck Reaction | Pd(OAc)2/PPh3 or Palladacycles | Alkene (e.g., styrene) | Et3N, K2CO3 | DMF, NMP, or Acetonitrile | β-hydride elimination from the intermediate alkyl-palladium species can be a competing pathway, potentially leading to 4-fluorostyrene as a byproduct.[12] |
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a degassed mixture of the solvent, this compound, the arylboronic acid, and the base, the palladium catalyst is added under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is heated to the required temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature and diluted with an organic solvent.
-
The mixture is washed with water and brine, and the organic layer is dried over an anhydrous drying agent.
-
The solvent is evaporated, and the crude product is purified by column chromatography.
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-(1-Chloroethyl)-4-fluorobenzene: A Guide for Laboratory Professionals
For immediate reference, 1-(1-Chloroethyl)-4-fluorobenzene is a flammable liquid and must be disposed of as hazardous waste. Under no circumstances should it be discharged down the drain.[1][2][3] This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. The following procedures for this compound are designed to provide clear, actionable steps for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.
Immediate Safety Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4][5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double nitrile or Viton gloves are recommended), chemical splash goggles, and a fully-buttoned lab coat.[6] Keep the substance away from heat, sparks, open flames, and other ignition sources.[5][7][8][9]
Step-by-Step Disposal Protocol
-
Segregation of Waste: this compound is a halogenated organic compound. It is imperative to collect it in a designated waste container for "Halogenated Organic Solvents."[4][10][11] Do not mix it with non-halogenated solvent waste, as this complicates the disposal process and can increase costs.[4]
-
Waste Container Selection: Use a compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap.[6][10] The container must be in good condition and free from contamination.[10] Ensure the container is clearly labeled "Hazardous Waste" and specifies the contents, including "Halogenated Organic Waste" and the chemical name "this compound."[1][4][10]
-
Waste Accumulation:
-
All additions of waste to the container must be performed in a chemical fume hood to minimize inhalation exposure.[4]
-
Keep a log of the constituents and their approximate percentages added to the waste container.[1]
-
The waste container must be kept closed at all times except when actively adding waste.[4][10]
-
Store the waste container in a designated and properly ventilated satellite accumulation area.[4] It should be stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][10]
-
-
Disposal of Empty Containers:
-
To be considered "empty," a container must be thoroughly drained of all contents.
-
The first rinse of the "empty" container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste in the halogenated solvents waste stream.[12]
-
For containers that held highly toxic substances, the first three rinses must be collected as hazardous waste.[12]
-
After thorough rinsing and air-drying in a fume hood, the label on the container should be defaced before disposal in regular trash.[12]
-
-
Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or a commercial sorbent.[6][8][9]
-
Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[4][6]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6][10]
-
-
Final Disposal: Once the waste container is nearly full (do not overfill), contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[4][5] Disposal must be carried out in accordance with all local, state, and national regulations.[5]
Key Chemical Data for Disposal
| Property | Value | Citation |
| Chemical Name | This compound | |
| Synonyms | 4-Chlorofluorobenzene | [9] |
| CAS Number | 352-33-0 | [8][9] |
| Molecular Formula | C₆H₄ClF | [9] |
| Physical State | Liquid | [8][9] |
| Appearance | Clear | [8][9] |
| Flash Point | 29 °C / 84.2 °F | [8] |
| Boiling Point | 129 - 130 °C / 264.2 - 266 °F | [8] |
| Hazards | Flammable liquid and vapor, Causes skin and eye irritation, May cause respiratory irritation | [8][9] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. web.mit.edu [web.mit.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guidance for Handling 1-(1-Chloroethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 1-(1-Chloroethyl)-4-fluorobenzene (CAS No. 456-16-6).
This document provides critical safety protocols and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment. The information is based on available safety data sheets for the compound and general best practices for handling halogenated aromatic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available safety data, this compound is classified as causing severe skin burns and eye damage.
The following table summarizes the mandatory personal protective equipment required when handling this substance.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes | Prevents skin contact, which can lead to severe burns. Ensure gloves are appropriate for halogenated organic compounds with a suitable breakthrough time. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | To be used in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator is necessary to prevent inhalation of harmful vapors. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is required. |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Carefully measure and transfer the required amount of the chemical using appropriate tools such as glass pipettes or syringes to minimize the risk of spills.
-
Keep the container tightly closed when not in use.
-
Maintain the fume hood sash at the lowest possible height that still allows for comfortable work.
-
-
Post-Handling:
-
Decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) within the fume hood, collecting the rinsate as hazardous waste.
-
Thoroughly wash hands and any exposed skin with soap and water after completing the work.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including excess reagent, reaction byproducts, and contaminated materials (e.g., gloves, paper towels, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Halogenated organic waste must be segregated from non-halogenated waste.
-
-
Container Management:
-
Use a waste container that is compatible with the chemical.
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal Procedure:
-
Follow your institution's specific hazardous waste disposal procedures.
-
Arrange for a licensed hazardous waste disposal company to collect the waste.
-
Emergency Procedures
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In case of ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
